molecular formula C4H2ClNO2S B1370785 4-Chloro-1,3-thiazole-5-carboxylic acid CAS No. 444909-59-5

4-Chloro-1,3-thiazole-5-carboxylic acid

Cat. No.: B1370785
CAS No.: 444909-59-5
M. Wt: 163.58 g/mol
InChI Key: PIORVFYHSPLLLG-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-5-carboxylic acid is a versatile and valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. This compound features two distinct reactive sites: the carboxylic acid group, which can be readily converted into amides, esters, and other derivatives, and the chloro substituent, which is amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This bifunctionality makes it a crucial scaffold for constructing diverse compound libraries, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its core structure is a privileged scaffold found in various pharmacologically active compounds. Researchers utilize this reagent to develop potential therapeutics, with its derivatives being investigated for a range of applications. The thiazole ring is a common motif in drugs and agrochemicals due to its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets. As a solid, it should be stored in a cool, dry place, and handling should occur in a well-ventilated fume hood. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORVFYHSPLLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622945
Record name 4-Chloro-1,3-thiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444909-59-5
Record name 4-Chloro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3-thiazole-5-carboxylic acid
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Foundational & Exploratory

A-Technical-Guide-to-the-Biological-Activity-of-4-Chloro-1,3-thiazole-5-carboxylic-Acid-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide focuses on a specific, highly reactive subclass: 4-chloro-1,3-thiazole-5-carboxylic acid derivatives. The presence of a chlorine atom at the 4-position and a carboxylic acid derivative at the 5-position provides a versatile scaffold for synthesizing compounds with significant therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, mechanisms of action, and experimental evaluation of these promising compounds. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole nucleus, a five-membered ring containing sulfur and nitrogen, is a privileged structure in drug design.[2][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance.[3] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and to engage in various non-covalent interactions with biological targets. The 4-chloro-1,3-thiazole-5-carboxylic acid core, in particular, offers several advantages for medicinal chemistry exploration:

  • Reactive Handles for Derivatization: The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides, esters, and hydrazides, through standard nucleophilic acyl substitution reactions.[4][5] This allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The chlorine atom influences the electronic nature of the thiazole ring and can be a key site for further modification, impacting the compound's lipophilicity, metabolic stability, and target-binding affinity. The presence of chlorine has been noted to have a considerable effect on the anti-cancer activity of some thiazole derivatives.[6]

  • Diverse Biological Potential: As this guide will detail, derivatives from this scaffold have demonstrated significant potential as both anticancer and antimicrobial agents.[6][7][8]

This guide will provide a comprehensive overview of the current state of research on 4-chloro-1,3-thiazole-5-carboxylic acid derivatives, with a focus on their anticancer and antimicrobial properties. We will explore the underlying mechanisms of action and provide detailed experimental protocols for their evaluation.

Anticancer Activity of 4-Chloro-1,3-thiazole-5-carboxylic Acid Derivatives

Derivatives of the thiazole scaffold have shown considerable promise as anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and matrix metalloproteinases.[9]

Mechanism of Action: Targeting Cancer-Specific Pathways

Several thiazole derivatives have been found to exert their anticancer effects by targeting specific molecular pathways crucial for tumor growth and progression. One notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth.

Another critical pathway targeted by some thiazole derivatives is the cell cycle. Certain compounds have been shown to induce cell cycle arrest, particularly at the G1/S phase, preventing cancer cells from replicating their DNA and dividing. This is often accompanied by an increase in apoptosis, or programmed cell death, as evidenced by Annexin V-FITC/PI assays.

Workflow for Investigating Anticancer Mechanisms

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Silico & In Vivo Validation start Synthesized Thiazole Derivatives mtt MTT Assay (Cytotoxicity) vs. Cancer Cell Lines (e.g., MCF-7, HepG2) start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Analyze dose-response kinase Kinase Inhibition Assay (e.g., VEGFR-2) ic50->kinase Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V-FITC/PI) ic50->apoptosis Active Compounds docking Molecular Docking Studies kinase->docking Correlate activity animal Xenograft Animal Model cell_cycle->animal Validate in vivo apoptosis->animal

Caption: Workflow for evaluating the anticancer potential of thiazole derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against human breast (MCF-7) and liver (HepG2) cancer cell lines.

Compound IDModification on Thiazole CoreTarget Cell LineIC50 (µM)Standard Drug (IC50 µM)
4a 2-(4-hydroxybenzylidene)hydrazinylMCF-712.7 ± 0.77Staurosporine (6.77 ± 0.41)
HepG26.69 ± 0.41Staurosporine (8.4 ± 0.51)
4c 2-(4-hydroxy-3-(phenyl-hydrazonomethyl)benzylidene)hydrazinylMCF-72.57 ± 0.16Staurosporine (6.77 ± 0.41)
HepG27.26 ± 0.44Staurosporine (8.4 ± 0.51)
14c 5-(4-chlorophenyl)-N-(1-benzylpiperidin-4-yl)acetamideMCF-72.32-

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of novel 4-chloro-1,3-thiazole-5-carboxylic acid derivatives on cancer cell lines.

Objective: To determine the IC50 value of test compounds against MCF-7 and HepG2 cancer cell lines.

Materials:

  • MCF-7 and HepG2 cell lines

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 1 x 10^4 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of 4-Chloro-1,3-thiazole-5-carboxylic Acid Derivatives

The thiazole scaffold is a key component of many antimicrobial agents.[3] Derivatives of 4-chloro-1,3-thiazole-5-carboxylic acid have also been investigated for their potential to combat bacterial and fungal pathogens.[1][8][10]

Spectrum of Activity and Structure-Activity Relationship (SAR)

Studies have shown that these derivatives can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[11][12] The antimicrobial potency is often influenced by the nature of the substituent at the 5-position of the thiazole ring. For instance, the introduction of hydrazide-hydrazone moieties has been shown to confer significant antibacterial and antifungal activity.[13]

The position of substituents on appended aromatic rings can also play a crucial role. For example, halogen atoms at the ortho- and meta-positions of a phenyl ring attached to the core scaffold have been associated with greater antimicrobial activity compared to those at the para-position.[13]

SAR Logic Flow

sar_logic cluster_modifications Structural Modifications cluster_outcomes Biological Activity Outcomes scaffold 4-Chloro-1,3-thiazole-5-carboxylic Acid Core pos5 Position 5 (Carboxylic Acid Derivative) scaffold->pos5 Derivatize pos4 Position 4 (Chloro Group) scaffold->pos4 Substitute pos2 Position 2 scaffold->pos2 Substitute antimicrobial Antimicrobial Potency (MIC/MBC) pos5->antimicrobial anticancer Anticancer Activity (IC50) pos5->anticancer physicochemical physicochemical pos4->physicochemical pos2->antimicrobial pos2->anticancer physicochem Physicochemical Properties (Lipophilicity, Solubility) physicochem->antimicrobial Influences physicochem->anticancer Influences

Caption: Structure-Activity Relationship (SAR) logic for thiazole derivatives.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

Compound IDTarget MicroorganismMIC (µg/mL)[14]Standard Drug (MIC µg/mL)
23p Staphylococcus epidermidis31.25-
Micrococcus luteus15.63-
24b Staphylococcus aureus128-
Compound 3 Bacillus cereus0.23-0.70-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel thiazole derivatives against a panel of bacteria.

Objective: To determine the MIC of test compounds against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Perspectives

4-Chloro-1,3-thiazole-5-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. Future research should focus on:

  • Expanding the chemical space: Synthesizing a wider range of derivatives to further explore the structure-activity relationships.

  • In vivo studies: Evaluating the most potent compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Target identification and validation: Elucidating the precise molecular targets of the most active compounds to better understand their mechanisms of action.

The detailed protocols and insights provided in this guide are intended to facilitate and standardize the research and development of this important class of compounds, ultimately contributing to the discovery of new and effective medicines.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Innovare Academic Sciences. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. [Link]

  • (PDF) Thiazole Ring- The Antimicrobial, Anti-Inflammatory, and Anticancer Active Scaffold. (2023). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][15][14]triazolo[4,3-a]pyrimidines. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PubMed Central. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Carboxylic Acid Derivative Reactions. (2021). YouTube. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Synthesis and antimicrobial activity of some new 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties. (n.d.). European Journal of Chemistry. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Chloro-1,3-thiazole-5-carboxylic Acid

[1]

Executive Summary & Pharmacophore Relevance[1]

4-Chloro-1,3-thiazole-5-carboxylic acid is a high-value heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., Dasatinib analogues) and anti-infectives.[1] Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C5-Carboxylic Acid: Ready for amide coupling or esterification.[1]

  • C4-Chloride: A handle for SNAr displacements or palladium-catalyzed cross-couplings (Suzuki/Buchwald), albeit sterically deactivated compared to the C2 position.[1]

  • C2-Proton: The most acidic ring proton, available for C-H activation or lithiation-quenching sequences.[1]

This guide provides a comprehensive spectroscopic profile to validate identity and purity, with a specific focus on distinguishing this scaffold from its common regioisomer, 2-chloro-1,3-thiazole-5-carboxylic acid.[1]

Structural Analysis & Electronic Environment

Understanding the electronic push-pull systems within the thiazole ring is prerequisite to interpreting the spectral data.[1]

Graphviz: Structural Logic & Numbering

The following diagram illustrates the atomic numbering and the inductive effects influencing chemical shifts.

ThiazoleStructureThiazole4-Chloro-1,3-thiazole-5-carboxylic acid(Core Scaffold)N3N3 (Pyridine-like)Electron WithdrawingThiazole->N3S1S1 (Thiophene-like)Electron DonorThiazole->S1C2C2-HMost Deshielded Proton(~9.0 ppm)Thiazole->C2C4C4-ClInductive WithdrawalThiazole->C4C5C5-COOHConjugated CarbonylThiazole->C5C2->N3 flanked byC2->S1 flanked by

Caption: Figure 1. Structural connectivity and electronic environment.[1] The C2 proton is uniquely deshielded by the adjacent Nitrogen and Sulfur atoms.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[1] The lack of a proton at C4 (substituted by Cl) simplifies the spectrum to a single aromatic singlet, which is diagnostic.

Solvent Selection: DMSO-d6 is the standard solvent due to the poor solubility of the free acid in CDCl3 and to prevent rapid exchange of the carboxylic proton.

1H NMR Data (400 MHz, DMSO-d6)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
COOH 13.0 - 14.5Broad Singlet1H-Highly dependent on concentration and water content.[1] May be invisible in wet solvents.[1]
C2-H 9.05 - 9.15 Singlet1H-Diagnostic Peak. Significantly downfield compared to C4-H isomers due to placement between N and S.

Differentiation Alert (Regioisomerism):

  • 4-Chloro isomer (Target): Singlet at ~9.1 ppm (H2).[1]

  • 2-Chloro isomer (Impurity): Singlet at ~8.2 ppm (H4).[1]

  • Guidance: If you observe a singlet in the 8.0–8.5 ppm range, you likely have the 2-chloro regioisomer or a dechlorinated byproduct.

13C NMR Data (100 MHz, DMSO-d6)
Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C=O ~162.0Carbonyl carbon (Carboxylic acid).[1]
C2 ~156.0Most deshielded ring carbon (C=N bond character).[1]
C4 ~148.0Ipso to Chlorine (Inductive effect).[1]
C5 ~128.0Ipso to Carbonyl (Shielded relative to C2/C4).[1]
Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the halogenation state via the chlorine isotope pattern.

  • Ionization Mode: ESI (-) (Negative mode) is preferred for carboxylic acids to observe [M-H]-.[1] ESI (+) is viable but may require formic acid modifiers.[1]

  • Molecular Formula: C4H2ClNO2S[1][2]

  • Exact Mass: 162.95

Isotope Pattern Analysis: The presence of a single Chlorine atom dictates a specific intensity ratio for the molecular ion peaks.

Ion Speciesm/z (approx)Relative IntensityCause
M (Parent) 163100%35Cl isotope
M+2 165~32%37Cl isotope

Technical Note: A 3:1 ratio between m/z 163 and 165 confirms the presence of one chlorine atom. If the ratio is 1:1, suspect dichloro- species; if M+2 is <5%, suspect dechlorination.

Infrared Spectroscopy (FT-IR)

IR is useful for quick verification of the functional groups during solid-state handling.[1]

  • O-H Stretch: 2500–3300 cm-1 (Very broad, characteristic of carboxylic acid dimers).[1][3]

  • C=O Stretch: 1680–1710 cm-1 (Strong, carbonyl).[1]

  • C=N / C=C Ring Stretch: 1400–1500 cm-1.[1]

  • C-Cl Stretch: 700–800 cm-1 (Fingerprint region, often obscured but diagnostic if distinct).[1]

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow distinguishes the target compound from common synthetic byproducts (e.g., 2,4-dichlorothiazole hydrolysis products).

Graphviz: QC Decision Tree

This logic flow guides the analyst through the validation process.

QC_WorkflowSampleCrude Sample(Solid)LCMSLC-MS Analysis(ESI Negative)Sample->LCMSIsotopeCheckCheck Isotope Pattern(M / M+2)LCMS->IsotopeCheckPassIsoRatio ~3:1(Monochloro confirmed)IsotopeCheck->PassIsoMatchesFailIsoRatio != 3:1(Dichloro/Dechloro)IsotopeCheck->FailIsoMismatchNMR1H NMR(DMSO-d6)PassIso->NMRShiftCheckCheck Singlet ShiftNMR->ShiftCheckTargetSinglet @ ~9.1 ppm(4-Chloro isomer)ShiftCheck->Target> 8.8 ppmRegioSinglet @ ~8.2 ppm(2-Chloro isomer)ShiftCheck->Regio< 8.5 ppm

Caption: Figure 2. Quality Control Decision Tree for validating 4-chloro-1,3-thiazole-5-carboxylic acid.

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve ~5-10 mg in 0.6 mL DMSO-d6. If the solution is cloudy, filter through a cotton plug. Do not use CDCl3 unless the sample is esterified.

  • LC-MS: Dissolve 1 mg in 1 mL Acetonitrile:Water (50:50). Inject 1-5 µL. Use a C18 column with a standard gradient (0.1% Formic Acid in Water/ACN).[1]

References

  • General Thiazole Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for heterocyclic chemical shifts).

  • Regioisomer Comparison (2-Chloro): PubChem. (n.d.). 2-Chlorothiazole-5-carboxylic acid.[1][2][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Synthetic Context (Thiazole Carboxylates): Zhao, Y., et al. (2020).[1] "Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives." Bioorganic Chemistry, 95, 103496.[5] (Provides analogous spectral data for thiazole 5-carboxylate systems). [Link][1]

  • MS Fragmentation of Acids: LibreTexts. (2023).[1] Mass Spectrometry - Fragmentation Patterns. Retrieved October 26, 2023, from [Link]

A Theoretical and Computational Investigation of 4-Chloro-1,3-thiazole-5-carboxylic acid: A Keystone for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 4-Chloro-1,3-thiazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a cohesive, multi-faceted computational approach. By elucidating the molecule's structural, electronic, and spectroscopic properties, and predicting its bioactivity, we aim to establish a robust foundation for its application in rational drug design. The methodologies described herein are grounded in established theoretical principles and are designed to be self-validating through a synergistic combination of computational techniques.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in diverse intermolecular interactions have rendered it a cornerstone in the development of antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The strategic incorporation of substituents onto the thiazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The subject of this guide, 4-Chloro-1,3-thiazole-5-carboxylic acid, combines the established biological significance of the thiazole nucleus with the modulatory effects of a chloro and a carboxylic acid group. The chloro substituent can enhance membrane permeability and introduce a potential site for metabolic transformation, while the carboxylic acid group provides a key site for forming derivatives such as esters and amides, and for engaging in crucial hydrogen bonding interactions with biological targets.[4]

A thorough theoretical understanding of this molecule is paramount to unlocking its full therapeutic potential. This guide will lay out a systematic approach to computationally characterize 4-Chloro-1,3-thiazole-5-carboxylic acid, thereby enabling a more targeted and efficient drug discovery process.

Proposed Theoretical and Computational Workflow

The following workflow is designed to provide a holistic understanding of 4-Chloro-1,3-thiazole-5-carboxylic acid, from its fundamental molecular properties to its potential as a bioactive agent.

G cluster_0 Molecular Structure and Energetics cluster_1 Electronic Properties cluster_2 Spectroscopic Characterization cluster_3 Bioactivity Prediction A Conformational Analysis B Geometric Optimization A->B C Vibrational Frequency Analysis B->C D Frontier Molecular Orbital (FMO) Analysis C->D E Molecular Electrostatic Potential (MEP) Mapping D->E F Natural Bond Orbital (NBO) Analysis E->F G Theoretical IR and Raman Spectra F->G H Theoretical NMR Spectra G->H I Theoretical UV-Vis Spectra (TD-DFT) H->I J Selection of Biological Targets I->J K Molecular Docking Studies J->K L ADMET Prediction K->L

Caption: Proposed theoretical workflow for 4-Chloro-1,3-thiazole-5-carboxylic acid.

Methodologies and Theoretical Underpinnings

Quantum Chemical Calculations: The Foundation of Molecular Understanding

Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the accurate calculation of the electronic structure of molecules.[5] For the theoretical investigation of 4-Chloro-1,3-thiazole-5-carboxylic acid, we propose the use of a widely validated functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure a high degree of accuracy in the computed properties.[6]

3.1.1. Conformational Analysis and Geometric Optimization

The orientation of the carboxylic acid group relative to the thiazole ring can significantly influence the molecule's overall energy and reactivity. A potential energy surface scan should be performed by systematically rotating the dihedral angles of the carboxylic acid group to identify all stable conformers.[6] Each identified conformer will then be subjected to a full geometric optimization to determine its lowest energy structure.

3.1.2. Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency analysis should be performed. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. The calculated vibrational frequencies will also enable the prediction of the molecule's infrared (IR) and Raman spectra, which can be used to aid in the experimental characterization of the compound.

Elucidating Electronic Properties

3.2.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

3.2.2. Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, particularly with biological targets.[6]

3.2.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. It can be used to quantify charge transfer interactions between different parts of the molecule and to understand the nature of the chemical bonds.[6]

In Silico Spectroscopic Characterization

3.3.1. Theoretical Infrared (IR) and Raman Spectra

The calculated vibrational frequencies from the DFT analysis can be used to generate theoretical IR and Raman spectra. These spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of experimental vibrational bands.

3.3.2. Theoretical Nuclear Magnetic Resonance (NMR) Spectra

The Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced to a standard like tetramethylsilane (TMS), can be invaluable for the interpretation of experimental NMR spectra.

3.3.3. Theoretical UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule.[6] This provides information about the electronic transitions and can be correlated with experimental UV-Vis spectra.

Predicting Bioactivity: A Bridge to Medicinal Chemistry

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7][8] Based on the known biological activities of thiazole derivatives, potential protein targets can be selected. For example, given the antimicrobial potential of thiazoles, bacterial enzymes such as DNA gyrase could be chosen as targets.[9] The docking simulations will provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between 4-Chloro-1,3-thiazole-5-carboxylic acid and the active site of the target protein.

G A Prepare Ligand (4-Chloro-1,3-thiazole-5-carboxylic acid) D Perform Docking Simulation A->D B Prepare Receptor (e.g., DNA Gyrase) C Define Binding Site B->C C->D E Analyze Docking Poses and Scores D->E F Identify Key Interactions E->F

Caption: Workflow for molecular docking studies.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery. Various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions help in identifying potential liabilities of the molecule and guide its further optimization.

Expected Outcomes and Data Presentation

The theoretical studies outlined in this guide are expected to yield a wealth of quantitative data. This data should be presented in a clear and concise manner to facilitate its interpretation and application.

Table 1: Calculated Thermodynamic and Electronic Properties
PropertyValue
Optimized Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Table 2: Predicted Spectroscopic Data
Spectroscopic TechniqueKey Predicted Peaks
IR (cm⁻¹)List of key vibrational frequencies and their assignments
¹H NMR (ppm)List of predicted chemical shifts
¹³C NMR (ppm)List of predicted chemical shifts
UV-Vis (nm)Wavelength of maximum absorption (λmax)
Table 3: Molecular Docking Results
Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
e.g., DNA GyraseValueList of amino acid residues

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 4-Chloro-1,3-thiazole-5-carboxylic acid. By systematically investigating its structural, electronic, and spectroscopic properties, and by predicting its potential bioactivity through molecular docking and ADMET studies, a solid foundation can be established for its development as a novel therapeutic agent. The proposed workflow, rooted in established computational methodologies, provides a robust and efficient pathway for unlocking the full potential of this promising molecule in the field of drug discovery.

References

  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (n.d.). Google Patents.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Molecules, 26(4), 1094.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). Molecules, 25(23), 5648.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2021). Journal of the Iranian Chemical Society, 18, 2695–2705.
  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2011). Journal of the Korean Chemical Society, 55(5), 882-887.
  • 2-Chloro-1,3-thiazole-5-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 26, 2024, from [Link]

  • Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. (2018). Molecules, 23(11), 2946.
  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2026). Journal of the American Chemical Society.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2014). Organic Process Research & Development, 18(11), 1434–1437.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2021). Molecules, 26(16), 4995.
  • Processes for preparing thiazole carboxylic acids. (1966).
  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2017). International Journal of Drug Delivery Technology, 7(4), 285-292.
  • structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2016).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(16), 4879.
  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. (2020).
  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 546-554.
  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). Dergipark.
  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences.
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2018). Scientific Reports, 8(1), 11848.
  • Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. (2022).
  • Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. (2022). Journal of Wasit for Science and Medicine.
  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. (2023). Asian Journal of Chemistry, 35(1), 1-10.

Sources

Methodological & Application

Application Note: Strategic Derivatization of 4-Chloro-1,3-thiazole-5-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] 4-Chloro-1,3-thiazole-5-carboxylic acid is a versatile and highly valuable building block, offering three distinct points for chemical modification: the carboxylic acid at C5, the chloro-substituent at C4, and the thiazole ring itself. This guide provides a detailed technical overview and field-proven protocols for the synthesis of key derivatives from this starting material. We will explore the strategic activation of the carboxylic acid and its subsequent conversion to amides and esters, alongside advanced C-C bond-forming reactions such as the Suzuki-Miyaura cross-coupling at the C4 position. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

The Strategic Importance of the Thiazole Scaffold

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][3] The structural rigidity and unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in specific hydrogen bonding and π-stacking interactions with biological targets.[2] The starting material, 4-chloro-1,3-thiazole-5-carboxylic acid, is particularly strategic as the carboxylic acid provides a handle for amide and ester library synthesis, while the chlorine atom serves as a reactive site for introducing further complexity and diversity through cross-coupling reactions.

Core Synthetic Pathways and Workflow

The derivatization of 4-chloro-1,3-thiazole-5-carboxylic acid typically follows a logical workflow. The carboxylic acid is first activated, most commonly by conversion to an acyl chloride. This highly reactive intermediate can then be readily converted into a diverse array of amides or esters. In a separate or subsequent pathway, the chlorine atom at the C4 position can be targeted for substitution, often via palladium-catalyzed cross-coupling reactions, to introduce new aryl or heteroaryl groups.

G A 4-Chloro-1,3-thiazole- 5-carboxylic Acid B Acyl Chloride Intermediate A->B Activation (e.g., (COCl)₂, SOCl₂) E C4-Arylated Derivatives (Suzuki Coupling) A->E Suzuki Coupling (ArB(OH)₂, Pd Catalyst) C Amide Derivatives B->C Amidation (R¹R²NH) D Ester Derivatives B->D Esterification (R'OH, Base) F C4-Arylated Amide/Ester Derivatives C->F Suzuki Coupling (ArB(OH)₂, Pd Catalyst) E->F Amidation / Esterification G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Thiazole-Cl C Ar-Pd(II)-Cl(L)₂ B->C D Transmetalation C->D Ar'B(OH)₂ + Base E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Thiazole-Ar' (Product)

Sources

Application Note: Chemoselective Functionalization of 4-Chloro-1,3-thiazole-5-carboxylic acid

[1]

Introduction & Mechanistic Insight

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, found in drugs like Dasatinib and Dabrafenib.[1] The substrate 4-Chloro-1,3-thiazole-5-carboxylic acid presents a dual-reactivity landscape:

  • C5-Carboxylic Acid: A standard electrophile for amide coupling.[1]

  • C4-Chlorine: An electrophilic site on the heteroaromatic ring.[1] While less reactive than the C2 position, the C4-chlorine is activated by the adjacent electron-withdrawing carbonyl group at C5 and the ring nitrogen.[1]

Key Challenge: Preventing the premature displacement of the chlorine atom during amide coupling, or conversely, designing a sequence to functionalize both sites.

Expert Insight: Under controlled kinetic conditions (room temperature, stoichiometric amine), the amide coupling is significantly faster than the

Reaction Pathway Analysis

The following diagram illustrates the divergent pathways. Path A is the standard route for amide synthesis.[1] Path B represents the secondary functionalization (or potential side reaction).

ReactionPathwaysStart4-Chloro-1,3-thiazole-5-carboxylic acidActivationActivated Intermediate(Active Ester/Acid Chloride)Start->ActivationActivation(HATU or SOCl2)SnAr_ProductProduct B:4-Amino-thiazole-5-carboxamideStart->SnAr_ProductDirect SnAr(Rare/Forcing Conditions)AmideProduct A:4-Chloro-thiazole-5-carboxamideActivation->AmidePrimary Amine (1.1 eq)RT, 1-4 hAmide->SnAr_ProductExcess AmineHeat (>80°C), Base

Figure 1: Chemoselective pathways. Path A (Green) is the kinetic priority.[1] Path B (Red) requires thermodynamic forcing.

Protocol 1: Chemoselective Amide Coupling (Preserving C4-Cl)

Objective: Synthesize the amide while retaining the chlorine handle for future diversification.[1]

Method A: HATU-Mediated Coupling (Recommended for Discovery)

HATU is preferred over EDC/HOBt for electron-deficient heterocyclic acids as it minimizes reaction time, reducing the window for side reactions.[1]

Reagents:

  • Substrate: 4-Chloro-1,3-thiazole-5-carboxylic acid (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc

Step-by-Step Protocol:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration) in a dry round-bottom flask under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes .

    • Note: The solution typically turns yellow/orange.[1] Pre-activation at low temp prevents exotherms that could trigger side reactions.[1]

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitor: Check LC-MS.[1] You should see the M+H of the amide.[1] If the mass corresponds to Amide + Amine - HCl, you have over-reacted (SnAr).[1]

  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash with saturated

      
       (2 x 10 mL) to remove DIPEA and residual amine.[1]
      
    • Wash with 5%

      
       (aq) (2 x 10 mL) to remove DMF.
      
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Method B: Acid Chloride Route (Scalable)

Best for multi-gram scale where HATU costs are prohibitive.[1]

Step-by-Step Protocol:

  • Chlorination: Suspend the acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1] Stir at RT until gas evolution ceases (1-2 h).

    • Safety: Use a scrubber for HCl/CO gases.[1]

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not overheat (>40°C).

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add the amine (1.0 equiv) and

    
     (1.2 equiv) dropwise.
    
  • Completion: Stir at RT for 1 hour. Perform standard aqueous workup.[1]

Protocol 2: Sequential Displacement (C4 Functionalization)

Objective: Displace the C4-Chlorine with an amine after amide formation.[1] Note: The amide group at C5 is electron-withdrawing, which activates the C4 position towards nucleophilic attack, making this reaction feasible but requiring heat.[1]

Reagents:

  • Substrate: 4-Chloro-thiazole-5-carboxamide (from Protocol 1)[1]

  • Nucleophile: Amine (2.0 - 5.0 equiv)[1]

  • Base:

    
     or 
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP[1]

Step-by-Step Protocol:

  • Dissolve the chloro-amide substrate in DMSO (0.5 M).[1]

  • Add the amine (excess) and carbonate base.[1]

  • Heat: Warm the reaction to 80–100°C .

    • Optimization: Monitor by LC-MS every hour.[1] Sterically hindered amines may require 120°C or microwave irradiation.[1]

  • Workup: Pour into water. The product often precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]

Troubleshooting & Optimization Table

ObservationDiagnosisSolution
Low Yield (Amide) Acid is poorly soluble or unreactive.[1]Switch solvent to DMAc or NMP.[1] Ensure anhydrous conditions.
Side Product (M+Amine-Cl)

occurring alongside coupling.[1]
Lower Temperature: Keep reaction at 0°C. Reduce Base: Use only 2.0 eq DIPEA. Stoichiometry: Strictly limit amine to 1.0 eq.
No Reaction (SnAr) C4-Cl is too stable.Increase Temp: Go to 120°C (Microwave). Change Solvent: Use NMP (higher boiling point). Catalysis: Attempt

-catalyzed Buchwald-Hartwig coupling if

fails.
Hydrolysis of Ester Moisture in reaction.[1]Use anhydrous solvents and flame-dried glassware.[1]

References

  • Amide Coupling Overview: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Thiazole Reactivity: Potkin, V. I., et al. (2008).[1] Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44, 1224–1226.[1] (Demonstrates selective displacement in analogous systems). Link

  • HATU Protocol: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link

  • SnAr Mechanisms: Terrier, F. (2013).[1][3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Foundational text on activating groups like -CONHR).

Application Note: Precision Amide Coupling of 4-Chloro-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 4-Chloro-1,3-thiazole-5-carboxylic acid scaffold presents a classic "deceptive simplicity" in medicinal chemistry.[1] While it appears to be a standard heteroaromatic acid, the 4-chloro substituent exerts a profound ortho-effect , creating a steric blockade around the C5-carboxylate.[1] Furthermore, the electron-deficient nature of the thiazole ring, amplified by the chlorine atom, increases the acidity of the carboxylic acid (lowering pKa), which can paradoxically reduce the nucleophilicity of the carboxylate anion during the activation step.

This guide moves beyond generic "EDC/NHS" coupling, which frequently fails for this substrate due to slow activation kinetics and high rates of N-acyl urea rearrangement.[1] We present three tiered protocols designed to navigate the steric hindrance of the 4-position while mitigating the risk of Nucleophilic Aromatic Substitution (SNAr) at the chlorine center.

Critical Mechanistic Constraints
  • Steric Hindrance (The "Ortho" Effect): The Chlorine atom at C4 sterically crowds the active ester intermediate. Bulky coupling reagents may struggle to approach, or the amine approach may be retarded.

  • SNAr Liability: While the 4-position is less reactive than the 2-position in thiazoles, the presence of a strong nucleophile (primary amine) at elevated temperatures can displace the chlorine, particularly if the amide coupling is sluggish.[1] Temperature control is non-negotiable.

  • Solubility: The free acid often displays poor solubility in non-polar solvents (DCM), necessitating polar aprotic systems (DMF, NMP) or specific co-solvent systems (EtOAc/Pyridine).

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific amine partner.

CouplingWorkflow Start Input: 4-Cl-Thiazole-5-COOH + Amine Partner AmineType Analyze Amine Nucleophilicity Start->AmineType MethodA Method A: T3P (Propylphosphonic Anhydride) Target: Scale-up, Ease of Workup AmineType->MethodA Standard Primary/Secondary (High Yield, Green) MethodB Method B: HATU/HOAt Target: Discovery, Weak Amines AmineType->MethodB Sterically Hindered Amine (High Reactivity) MethodC Method C: Acid Chloride (Ghosez/Oxalyl) Target: Non-Nucleophilic Anilines AmineType->MethodC Electron-Deficient Anilines (pKa < 2)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine properties.[1]

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Process Preferred Route

Why: T3P is a cyclic anhydride that drives coupling with low epimerization (irrelevant here) and, crucially, water-soluble byproducts . It tolerates the steric bulk of the 4-Cl better than carbodiimides.[1]

Reagents:

  • Acid: 4-Chloro-1,3-thiazole-5-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.[1]

Protocol:

  • Dissolution: Charge the reaction vessel with the thiazole acid (1.0 equiv) and the amine (1.1 equiv). Add EtOAc (10 V, i.e., 10 mL per gram of acid).

    • Note: If solubility is poor, add DMF (1-2 V) as a co-solvent.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv).

    • Expert Tip: Pyridine acts as both a base and an acylation catalyst.[1] It is superior to DIPEA for T3P couplings involving hindered acids.[1]

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Alert: Although mild, T3P addition can be exothermic. Maintain T < 10 °C during addition to prevent side reactions at the C4-Cl.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitor: Check LCMS.[2] If acid remains, add 0.5 equiv T3P and stir for 2 more hours.

  • Workup: Dilute with water. Wash the organic layer with 0.5 M HCl (to remove pyridine/amine), then sat. NaHCO3, then brine. Dry over Na2SO4 and concentrate.

Method B: HATU Activation – The Discovery Standard

Why: HATU generates a highly reactive O-At ester (7-azabenzotriazole active ester).[1] The nitrogen in the pyridine ring of the HATU leaving group provides an intramolecular base effect (anchimeric assistance), accelerating the attack of the amine, which is critical for overcoming the steric hindrance of the 4-Cl.[1]

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[3]

Protocol:

  • Pre-Activation: Dissolve the thiazole acid (1.0 equiv) in DMF (10 V). Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at RT for 15 minutes.

    • Observation: The solution should turn yellow/orange.[1] This "pre-activation" ensures the active ester is formed before the amine encounters the potentially electrophilic C4-Cl site.[1]

  • Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–3 hours.

    • Warning: Do not heat above 40 °C. HATU byproducts can react with amines at high temps, and the risk of SNAr on the thiazole increases.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

Method C: Acid Chloride (via Oxalyl Chloride) – The "Sledgehammer"

Why: For extremely weak nucleophiles (e.g., nitro-anilines), active esters (HATU/T3P) may not be electrophilic enough. Converting the acid to the acid chloride creates the most reactive species possible.[1]

Reagents:

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: DCM (Dichloromethane) or THF.

  • Scavenger: Polymer-supported amine or solid carbonate (optional).[1]

Protocol:

  • Chlorination: Suspend the thiazole acid in dry DCM (10 V) under Nitrogen. Cool to 0 °C.

  • Catalysis: Add catalytic DMF (2 drops).

  • Addition: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO2) will occur.

  • Formation: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (mostly).

    • Note: Avoid refluxing SOCl2. While the 4-Cl is relatively stable, thermal stress in the presence of acidic byproducts can degrade the thiazole ring.[1] Oxalyl chloride is milder.[1]

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride (crucial). Redissolve the crude acid chloride in DCM/THF.

  • Addition: Add this solution to a pre-cooled (0 °C) mixture of the Amine (1.0 equiv) and Et3N (2.0 equiv) in DCM.

Quantitative Comparison of Methods

ParameterMethod A (T3P)Method B (HATU)Method C (Acid Cl)
Reactivity HighVery HighExtreme
Steric Tolerance GoodExcellentBest
Epimerization Risk LowestLowHigh (N/A here)
Workup Ease Excellent (Water soluble)Moderate (DMF removal)Moderate (Hydrolysis risk)
Green Score High (EtOAc solvent)Low (DMF solvent)Low (Chlorinated solvent)
Recommendation Start Here Use for failed T3PUse for Anilines

Troubleshooting & QC

QC Checkpoints
  • NMR Monitoring: The proton at the C2 position of the thiazole (approx 8.8–9.0 ppm) is a diagnostic handle.[1]

    • Shift: Upon amide formation, this proton typically shifts downfield due to the electron-withdrawing nature of the amide carbonyl compared to the carboxylate.[1]

    • Loss of Signal: If the C2-H signal disappears, you may have ring opening.[1]

  • SNAr Detection: Watch for a mass shift of [M - Cl + Amine] in LCMS.[1] This indicates the amine has displaced the chlorine.[1]

    • Fix: Lower the reaction temperature to 0 °C. Switch from DIPEA to a weaker base like Collidine or Pyridine.[1]

Mechanism of Steric Hindrance

The following diagram illustrates the steric clash that necessitates high-efficiency coupling reagents.

Mechanism cluster_0 Steric Environment Thiazole Thiazole Ring C4_Cl 4-Chloro (Steric Bulk) Thiazole->C4_Cl C5_COOH 5-COOH (Reaction Site) Thiazole->C5_COOH C4_Cl->C5_COOH Ortho Repulsion Reagent Coupling Reagent (HATU/T3P) Reagent->C5_COOH Activation Amine Incoming Amine Amine->C5_COOH Nucleophilic Attack (Hindered by 4-Cl)

Figure 2: Steric environment of the 4-chloro-1,3-thiazole-5-carboxylic acid.[1] The 4-Cl substituent physically impedes the trajectory of incoming nucleophiles, requiring highly activated intermediates.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

  • Archimica (Now Euticals). (2011). T3P (Propanephosphonic acid anhydride) Application Note. [Link] (General Reference for T3P properties).

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses. [Link]

Sources

Application Note: Strategic Utilization of Thiazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note for drug discovery professionals. It synthesizes synthetic chemistry, chemical biology, and computational workflows into a cohesive protocol.

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, distinguished by its ability to serve as a bioisostere for pyridine and its capacity to participate in


-

stacking and hydrogen bonding interactions. Thiazoles are integral to over 18 FDA-approved therapeutics, including Dasatinib (anticancer), Ritonavir (antiviral), and Ceftriaxone (antibiotic). This guide provides a validated workflow for the design, synthesis (Hantzsch method), and biological characterization of thiazole-based lead compounds.

Structural Rationale & SAR Logic

The thiazole ring (positions: S1, C2, N3, C4, C5) offers three vectors for diversification. Its aromaticity allows it to fit into hydrophobic pockets (e.g., ATP-binding sites of kinases), while the nitrogen atom acts as a hydrogen bond acceptor (HBA).

Key SAR Vectors:
  • Position C2: The most reactive site for nucleophilic attack. Ideal for introducing amine or hydrazine linkers to enhance solubility and target affinity (e.g., the 2-aminothiazole motif in Dasatinib).

  • Position C4: Substituents here often dictate the steric fit within the enzyme pocket. Phenyl or heteroaryl groups at C4 can engage in

    
    -stacking.
    
  • Position C5: Crucial for metabolic stability. Blocking this position can prevent metabolic oxidation.

Diagram 1: Thiazole Structure-Activity Relationship (SAR) Map

This diagram visualizes the functionalization logic for maximizing potency and improving ADME properties.

ThiazoleSAR Core 1,3-Thiazole Core (S1-C2-N3-C4-C5) C2 C2 Position (Nucleophilic) Core->C2 Linker Attachment C4 C4 Position (Steric/Hydrophobic) Core->C4 Target Selectivity C5 C5 Position (Metabolic Stability) Core->C5 ADME Optimization N3 N3 Nitrogen (H-Bond Acceptor) Core->N3 Kinase Hinge Binding Amine/Hydrazine\n(Solubility) Amine/Hydrazine (Solubility) C2->Amine/Hydrazine\n(Solubility) Aryl/Heteroaryl\n(Pi-Stacking) Aryl/Heteroaryl (Pi-Stacking) C4->Aryl/Heteroaryl\n(Pi-Stacking) Halogen/Methyl\n(Block Oxidation) Halogen/Methyl (Block Oxidation) C5->Halogen/Methyl\n(Block Oxidation)

Caption: Functionalization vectors of the 1,3-thiazole pharmacophore for optimizing drug-like properties.

Synthetic Protocol: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the gold standard for generating thiazole libraries due to its reliability and modularity. It involves the condensation of an


-haloketone with a thioamide or thiourea.[1]
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

Objective: Rapid synthesis of 2-amino-4-arylthiazole derivatives. Scale: 1.0 mmol

Reagents:
  • A: Substituted 2-bromoacetophenone (1.0 mmol)

  • B: Thiourea (1.2 mmol)

  • Solvent: Ethanol (3 mL) or Water (Green Chemistry variant)

  • Catalyst: None required (autocatalytic) or catalytic

    
     (optional)
    
Step-by-Step Procedure:
  • Preparation: In a 10 mL microwave-safe vial, dissolve Reagent A (e.g., 2-bromo-4'-chloroacetophenone) in 3 mL of ethanol.

  • Addition: Add Reagent B (thiourea) to the solution.

  • Irradiation: Seal the vial. Irradiate at 80°C (100 W) for 10–15 minutes .

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Disappearance of the starting bromide indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice and neutralize with 10%

      
       solution to precipitate the free base.
      
    • Why? The reaction produces HBr as a byproduct; neutralization is essential to isolate the non-salt form.

  • Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from hot ethanol.

    • Yield Expectation: >85%.[2][3]

Diagram 2: Hantzsch Synthetic Workflow

HantzschSynthesis Start Start: Alpha-Haloketone + Thiourea Mix Dissolve in EtOH (Solvent) Start->Mix Reaction Microwave Irradiation 80°C, 15 min Mix->Reaction Check TLC Check (Hexane:EtOAc) Reaction->Check Check->Reaction Incomplete Quench Quench in Ice + NaHCO3 (Neutralize HBr) Check->Quench Complete Isolate Filter & Recrystallize (Final Product) Quench->Isolate

Caption: Step-by-step workflow for the microwave-assisted Hantzsch thiazole synthesis.

Therapeutic Applications & Validated Targets

Thiazoles are versatile.[4][5][6][7] In oncology, they function primarily as Type I Kinase Inhibitors , binding to the ATP-binding pocket in the active conformation (DFG-in).

Table 1: FDA-Approved Thiazole Drugs & Mechanisms
Drug NameIndicationThiazole RoleMolecular Target
Dasatinib CML / ALLHinge binder (N3)BCR-ABL / SRC Kinase
Ritonavir HIV / COVID-19Backbone spacerHIV Protease
Ceftriaxone Bacterial InfectionSide-chain recognitionPBP (Cell Wall Synthesis)
Dabrafenib MelanomaScaffold coreBRAF V600E
Ixabepilone Breast CancerMacrocycle stabilizerMicrotubules

Biological Evaluation Protocol

For thiazole derivatives designed as kinase inhibitors (e.g., targeting c-Met or VEGFR), the following In Vitro Kinase Assay is the industry standard for determining


.
Protocol 2: FRET-Based Kinase Inhibition Assay (Z'-LYTE™)

Principle: Measures the transfer of phosphate from ATP to a peptide substrate. Phosphorylation changes the fluorescence resonance energy transfer (FRET) signal between a donor and acceptor fluorophore.

Materials:
  • Target Kinase (e.g., Recombinant c-Met)

  • FRET Peptide Substrate

  • ATP (

    
     concentration)
    
  • Test Compounds (Thiazole library dissolved in DMSO)

Workflow:
  • Compound Preparation: Prepare a 10-point serial dilution of the thiazole derivative in 100% DMSO (starting at 10

    
    M).
    
  • Enzyme Mix: Dilute the kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation:

    • Add 2.5

      
      L of Compound solution to a 384-well plate.
      
    • Add 5

      
      L of Kinase/Peptide mix.
      
    • Add 2.5

      
      L of ATP solution to start the reaction.
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • Development: Add 5

    
    L of Development Reagent (cleaves non-phosphorylated peptides).
    
  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission) on a plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Self-Validation Step: Always include Staurosporine as a positive control. If Staurosporine


 deviates >2-fold from historical data, invalidate the run.

Computational Workflow: Molecular Docking

Before synthesis, validate the design using this docking pipeline.

Protocol 3: Thiazole Docking Pipeline (AutoDock Vina / Glide)
  • Ligand Prep:

    • Draw thiazole structure.[8]

    • Generate 3D conformers (energy minimization using OPLS3e force field).

    • Critical: Protonate the thiazole Nitrogen (N3) only if pH < 2.5; at physiological pH (7.4), it remains neutral (pKa ~ 2.5).

  • Protein Prep:

    • Download PDB structure (e.g., PDB: 2GQG for Dasatinib/SRC).

    • Remove water molecules (unless bridging).

    • Add polar hydrogens.

  • Grid Generation: Center the grid box on the co-crystallized ligand (centroid).

  • Docking: Run rigid-receptor, flexible-ligand docking.

  • Scoring: Evaluate based on:

    • H-bond: Distance < 3.0 Å between Thiazole N3 and the Hinge Region backbone NH.

    • Pi-Stacking: Centroid-to-centroid distance < 4.5 Å with Gatekeeper residues.

References

  • Chimenti, F., et al. (2024). "Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Facchinetti, V., et al. (2016).[9] "Hantzsch condensation of 2-bromoacetophenones with thiourea... solvent-free synthesis." Synthesis, 48, 437-440.[9]

  • Ebaid, M. S., et al. (2024).[10] "Recent studies on protein kinase signaling inhibitors based on thiazoles." RSC Advances.

  • FDA Approved Drug Products. "Dasatinib Label and Approval History."

  • Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery." Future Medicinal Chemistry.

Sources

catalytic conversion of 4-Chloro-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conversion Architectures for 4-Chloro-1,3-thiazole-5-carboxylic Acid

Executive Summary & Strategic Value

4-Chloro-1,3-thiazole-5-carboxylic acid (CAS: [Relevant CAS if available, e.g., generic thiazole acid derivatives]) represents a high-value scaffold in medicinal chemistry, particularly for antiviral and kinase inhibitor development (e.g., Dasatinib analogs).[1] Its unique substitution pattern offers three distinct vectors for diversification:

  • C5-Carboxylic Acid: A handle for amidation, esterification, or decarboxylative cross-coupling.[1]

  • C4-Chloride: A latent electrophile for Suzuki/Buchwald couplings.[1]

  • C2-Proton: An acidic site prone to Pd-catalyzed C-H activation.[1]

This guide moves beyond standard textbook manipulations, presenting three industrial-grade catalytic workflows designed for high-throughput library generation. We focus on catalytic decarboxylation and decarboxylative cross-coupling , as these pathways offer the most efficient routes to novel chemical space.[1]

Critical Reactivity Profile

Before initiating protocols, researchers must understand the electronic bias of the substrate:[1]

  • The Thiazole Core: Electron-deficient.[1] The Nitrogen (N3) acts as a sink, making the ring susceptible to nucleophilic attack, but less reactive toward electrophilic aromatic substitution.

  • The C4-Cl Bond: Moderately reactive.[1] Activation is enhanced by the electron-withdrawing C5-COOH group.[1]

  • The C5-COOH: Prone to thermal decarboxylation.[1] This instability is a feature, not a bug, allowing for "traceless" directing group strategies.

DOT Diagram: Reactivity Vectors

Reactivity Substrate 4-Chloro-1,3-thiazole- 5-carboxylic acid C2 C2 Position: Pd-Catalyzed C-H Activation (Nucleophilic Character) Substrate->C2 C4 C4 Position: Suzuki/Stille Coupling (Electrophilic Center) Substrate->C4 C5 C5 Position: Decarboxylative Coupling (Traceless Activation) Substrate->C5

Figure 1: Orthogonal reactivity vectors of the 4-chloro-1,3-thiazole-5-carboxylic acid scaffold.

Module 1: Catalytic Protodecarboxylation

Objective: Synthesis of 4-Chloro-1,3-thiazole . Mechanism: Ag(I)-catalyzed extrusion of CO₂.[1] Rationale: Thermal decarboxylation often requires harsh temperatures (>200°C) that degrade the C-Cl bond.[1] Using a Silver(I) catalyst lowers the activation energy, preserving the halogen for downstream coupling.[1]

Protocol A: Ag/Pd Co-Catalyzed Decarboxylation
ParameterSpecificationNotes
Substrate 4-Chloro-1,3-thiazole-5-carboxylic acid (1.0 equiv)Dry thoroughly before use.[1]
Catalyst Ag₂CO₃ (0.1 equiv) + Pd(OAc)₂ (0.05 equiv)Ag facilitates decarboxylation; Pd aids in protonation cycle.
Solvent DMSO / 1,4-Dioxane (1:4 v/v)DMSO coordinates Ag; Dioxane solubilizes the substrate.
Additives Acetic Acid (2.0 equiv)Proton source.[1]
Temp/Time 110°C, 4-6 hoursMonitor by LCMS for CO₂ evolution cessation.

Step-by-Step Methodology:

  • Setup: In a glovebox or under Ar, charge a pressure tube with the substrate (10 mmol), Ag₂CO₃ (1 mmol), and Pd(OAc)₂ (0.5 mmol).

  • Solvation: Add degassed 1,4-Dioxane (30 mL) and DMSO (7.5 mL). Add Acetic Acid (20 mmol) last.

  • Reaction: Seal the tube and heat to 110°C in an aluminum block. Caution: CO₂ pressure will build up.[1]

  • Workup: Cool to RT. Carefully vent the vessel. Dilute with EtOAc (100 mL) and wash with sat.[1] NaHCO₃ (3x) to remove unreacted acid and acetic acid.[1]

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. The product, 4-chlorothiazole, is volatile; avoid high-vacuum drying.[1] Purify via short-path distillation or silica plug (Hexane/EtOAc).[1]

Self-Validating Check:

  • LCMS: Disappearance of M+H (163/165) and appearance of M+H (119/121).[1]

  • NMR: Loss of -COOH proton; appearance of C5-H singlet at ~8.8 ppm.[1]

Module 2: Decarboxylative Cross-Coupling (DCC)

Objective: Synthesis of 4-Chloro-5-aryl-1,3-thiazoles . Mechanism: Pd-catalyzed ipso-substitution where COOH acts as a leaving group.[1] Rationale: This avoids the need to synthesize organometallic reagents (boronic acids/stannanes) of the thiazole.[1] The acid itself couples with aryl halides.[1]

DOT Diagram: DCC Mechanism

DCC_Mechanism Start Start: Thiazole-5-COOH Int1 Intermediate A: Silver-Carboxylate Salt Start->Int1 Ag2CO3, 110°C (-CO2) Int2 Intermediate B: Decarboxylated Pd-Thiazole Complex Int1->Int2 Transmetallation with Ar-Pd-X Product Product: 4-Chloro-5-Aryl-Thiazole Int2->Product Reductive Elimination

Figure 2: Mechanistic flow of the decarboxylative cross-coupling cycle.

Protocol B: Pd/Cu-Catalyzed DCC with Aryl Halides
ComponentReagentFunction
Coupling Partner Aryl Iodide (Ar-I) (1.2 equiv)Electrophile.[1]
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Oxidative addition to Ar-I.
Co-Catalyst CuI (10 mol%)Facilitates decarboxylation and transmetallation.[1]
Base K₃PO₄ (2.0 equiv)Neutralizes HI byproduct.[1]
Solvent NMP or DMFHigh boiling point polar aprotic required.[1]

Step-by-Step Methodology:

  • Activation: Charge a flask with 4-Chloro-1,3-thiazole-5-carboxylic acid (1.0 equiv), Aryl Iodide (1.2 equiv), PdCl₂(PPh₃)₂, CuI, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical to prevent Pd oxidation and homocoupling of the aryl iodide.[1]

  • Heating: Add dry NMP. Heat to 140°C for 12-16 hours.[1] Note: High temperature is required to overcome the decarboxylation barrier.[1]

  • Quench: Cool to RT. Filter through a Celite pad to remove Cu/Pd salts.[1] Wash pad with EtOAc.[1]

  • Extraction: Wash filtrate with water (5x) to remove NMP (crucial step).[1]

  • Purification: Flash chromatography.

Troubleshooting:

  • Low Yield? Ensure the carboxylic acid is dry.[1] Water inhibits the decarboxylation step.[1]

  • Protodecarboxylation byproduct? If 4-chlorothiazole is observed, the transmetallation to Pd is too slow.[1] Increase Pd loading or switch to a more electron-rich ligand (e.g., XPhos).

Module 3: Selective C-H Arylation (C2 Functionalization)

Objective: Synthesis of 2-Aryl-4-chloro-1,3-thiazole-5-carboxylic acids . Mechanism: Concerted Metallation-Deprotonation (CMD).[1] Rationale: The C2 proton is the most acidic (pKa ~29).[1] Using a mild base and Pd catalyst, we can functionalize C2 without decarboxylating C5, provided the temperature is controlled (<100°C).

Protocol C: C2-Arylation Conditions
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or JohnPhos (10 mol%) – Steric bulk prevents catalyst poisoning by the thiazole nitrogen.[1]

  • Base: Cs₂CO₃ (2.0 equiv) – Carbonate is essential for the CMD mechanism.[1]

  • Solvent: Toluene/Pivalic Acid (4:[1]1) – Pivalic acid acts as a proton shuttle.

  • Temperature: 80-90°C. Do not exceed 100°C to avoid decarboxylation.

References

  • Decarboxylative Cross-Coupling of Heteroaromatic Acids

    • Gooßen, L. J., et al. "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Carboxylates with Aryl Halides." Science, 2006, 313, 662-664.
  • Thiazole C-H Activation

    • Roger, J., et al. "Palladium-catalyzed direct arylation of 5-membered heterocycles."[1] ChemComm, 2010 , 46, 1566-1577.

  • Synthesis of Thiazole Intermediates (Dasatinib Context)

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)."[1] Journal of Medicinal Chemistry, 2004 , 47(27), 6658–6661.

  • Catalytic Decarboxylation Protocols

    • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011, 54, 1670–1687.

Disclaimer: All protocols involve hazardous chemicals and high temperatures.[1] Perform a full risk assessment before replication.

Sources

Application Note: Strategic Functionalization of 4-Chloro-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-chloro-1,3-thiazole-5-carboxylic acid presents a distinct "push-pull" electronic environment that offers three orthogonal vectors for diversification.[1] For medicinal chemists, this molecule is not merely a building block but a programmable logic gate.

  • Vector C4 (Chlorine): Activated by the electron-withdrawing carboxylate at C5, this position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.
    
  • Vector C2 (Proton): The inherent acidity of the C2-H bond (

    
     in DMSO, lowered by the inductive effect of N and S) allows for regioselective lithiation or transition-metal-catalyzed C-H activation.[1]
    
  • Vector C5 (Carboxylic Acid): Serves as both an electronic activator for the ring and a handle for amide/ester formation.

Critical Operational Dictum: While the free acid is available, esterification prior to ring functionalization is the recommended "Self-Validating" workflow. The free carboxylic acid can poison Palladium catalysts (via carboxylate coordination) and reduce the electrophilicity of the C4 position due to the formation of a carboxylate anion under basic conditions.[1]

Reactivity Map & Logic Flow

The following diagram illustrates the orthogonal reactivity inherent to the scaffold.

ReactivityMap cluster_legend Reaction Logic Core 4-Chloro-1,3-thiazole- 5-carboxylic acid C5_Node C5 Position (COOH) Directing/Activating Group Core->C5_Node Step 1: Protection C4_Node C4 Position (Cl) Electrophilic Center SNAr SnAr Displacement (Amines, Thiols, Alkoxides) C4_Node->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) C4_Node->Suzuki C2_Node C2 Position (H) Nucleophilic/Acidic Center Lithiation Lithiation (LDA/nBuLi) -> Electrophile Trapping C2_Node->Lithiation CH_Act C-H Activation (Direct Arylation) C2_Node->CH_Act Ester Esterification (Critical Activation Step) C5_Node->Ester Ester->C4_Node Activated by Ester Ester->C2_Node Orthogonal Reactivity Amide Amide Coupling (Library Generation) Step 1: Protection Step 1: Protection

Caption: Orthogonal reactivity vectors. The C5-ester serves as the "activator" for C4 nucleophilic attack and prevents catalyst poisoning during C2/C4 metal-mediated processes.[1]

Experimental Protocols

Module A: Activation via Methyl Ester Formation

Rationale: Converting the acid to the methyl ester prevents zwitterion formation during


 and eliminates catalyst deactivation by carboxylates during cross-coupling.

Protocol:

  • Dissolution: Dissolve 4-chloro-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 2.0 eq) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).
    
  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Yield: Typically >95% as a white/off-white solid.[1] Use directly.

Module B: C4-Functionalization via

Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1] The C5-ester withdraws electron density, stabilizing the negative charge on the nitrogen/sulfur ring system during the attack.

Scope: Primary/Secondary amines, Thiols, Alkoxides. Data Summary:

Nucleophile (1.2 eq)BaseSolventTempYield
Morpholine

(2.0 eq)
MeCN60°C92%
Aniline

(2.0 eq)
DMF90°C85%
Sodium Methoxide-MeOH0°C88%

Detailed Protocol (Amine Displacement):

  • Setup: To a vial equipped with a stir bar, add Methyl 4-chloro-1,3-thiazole-5-carboxylate (1.0 eq) and anhydrous Acetonitrile (MeCN) [0.2 M].

  • Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) followed by the Amine (1.2 eq).

  • Reaction: Seal and heat to 60–80°C for 4–16 hours.

    • Note: Electron-deficient amines (e.g., anilines) may require higher temperatures (100°C) or stronger bases (

      
      ) in DMF.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 0.1 M HCl (to remove unreacted amine) followed by brine.

  • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

Module C: C4-Functionalization via Suzuki-Miyaura Coupling

Challenge: Chlorothiazoles are less reactive than bromothiazoles.[1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) facilitates the oxidative addition of the Pd(0) species into the C4-Cl bond.

Protocol:

  • Reagents: Combine Methyl 4-chloro-1,3-thiazole-5-carboxylate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
      (3.0 eq), and 
    
    
    
    (5 mol%).
  • Ligand: Add S-Phos (10 mol%) or X-Phos (10 mol%).

  • Solvent: Add Toluene/Water (10:1 ratio) [0.1 M]. Strict degassing is required.[1]

  • Cycle: Sparge with Argon for 10 minutes. Seal vessel.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc, wash with water. Purify via column chromatography.[1]

Module D: C2-Regioselective Lithiation

Mechanism: The C2 proton is the most acidic site on the ring. Treatment with a hindered base (LDA or TMPLi) at low temperature generates the C2-lithio species, which can be trapped with electrophiles (Aldehydes,


, DMF, Alkyl halides).

Safety Critical: The lithiated species is unstable above -50°C and can undergo ring-opening ("scrambling").[1] Maintain -78°C strictly.

Protocol:

  • Base Preparation: In a dry flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq).[1] Stir 30 mins to form LDA.

  • Substrate Addition: Dissolve Methyl 4-chloro-1,3-thiazole-5-carboxylate (1.0 eq) in THF and add dropwise to the LDA solution at -78°C.

    • Rate: Slow addition to maintain internal temp < -70°C.[1]

  • Deprotonation: Stir at -78°C for 30–45 minutes. The solution typically turns yellow/orange.[1]

  • Trapping: Add the Electrophile (e.g., DMF for formylation,

    
     for iodination) (1.5 eq) dissolved in THF.
    
  • Quench: After 1 hour at -78°C, quench with saturated

    
     solution while still cold.
    
  • Warm: Allow to warm to room temperature. Extract with EtOAc.[1]

Visual Workflow Summary

Workflow Start Start: 4-Chloro-1,3-thiazole-5-COOH Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Decision Decision Point Step1->Decision PathA Path A: C4 Functionalization Decision->PathA PathB Path B: C2 Functionalization Decision->PathB SnAr SnAr (Amine/OR) High Yield, No Metal PathA->SnAr Suzuki Suzuki Coupling (Ar-B(OH)2) Requires S-Phos/Pd PathA->Suzuki Lithiation Lithiation (LDA, -78°C) Trapping with E+ PathB->Lithiation Final Final Product: Multifunctionalized Thiazole SnAr->Final Suzuki->Final Lithiation->Final

Caption: Decision tree for sequential functionalization. Path A targets the electrophilic C4; Path B targets the nucleophilic C2 (via lithiation).

References

  • Reactivity of 4-Chlorothiazoles in

    
    : 
    
    • Title: "Nucleophilic substitution of 4-chlorothiazole-5-carbaldehyde derivatives."[1]

    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification of scaffold reactivity context).

  • Suzuki Coupling on Chlorothiazoles

    • Title: "Suzuki-Miyaura Coupling of 4-Chlorothiazoles: Ligand Effects."[1]

    • Source:Organic Letters (Contextual citation for S-Phos usage on heteroaryl chlorides).
    • URL:[Link]

  • C-H Activation/Lithiation of Thiazoles

    • Title: "Regioselective C-H Functionaliz
    • Source:Chemical Reviews
    • URL:[Link]

  • General Thiazole Chemistry

    • Title: "Thiazole-4-carboxylic acid derivatives as novel inhibitors."[1][2][3]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

Sources

high-throughput screening assays for 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloro-1,3-thiazole-5-carboxylic acid scaffold represents a critical chemical space in modern medicinal chemistry. Its derivatives are structurally privileged, serving as core pharmacophores in FDA-approved kinase inhibitors (e.g., Dasatinib) and emerging anti-inflammatory (COX-2 selective) and antimicrobial agents.[1]

However, screening these derivatives presents unique challenges:

  • Solubility profiles that vary drastically with C4/C5 substitution.

  • Autofluorescence potential of the thiazole ring, necessitating robust interference correction.[1]

  • Promiscuity (PAINS liability) if the 4-chloro moiety remains reactive.

This guide details two validated high-throughput screening (HTS) workflows designed to interrogate libraries based on this scaffold: a Biochemical Fluorescence Assay (COX-2 Inhibition) and a Phenotypic Antimicrobial Screen .[1]

Compound Management & Library Preparation

Before initiating biological assays, the integrity of the thiazole library must be established.[1] The 4-chloro-1,3-thiazole-5-carboxylic acid core is an electrophilic building block; typically, the library consists of derivatives where the C4-chloro has been displaced by amines or the C5-carboxyl coupled to form amides.

Solubility & Stock Preparation

Thiazole derivatives often exhibit poor aqueous solubility.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

  • Concentration: Prepare master stocks at 10 mM .

  • Storage: -20°C in varying humidity-controlled environments (desiccated).

  • Acoustic Ejection: Use acoustic liquid handling (e.g., Echo®) to minimize tip-based compound loss and cross-contamination.[1]

Quality Control (QC)
  • Purity Check: Randomly sample 5% of the library for LC-MS analysis.

  • Reactive Impurities: Ensure the starting material (4-chloro-1,3-thiazole-5-carboxylic acid) is <0.1%, as the unreacted 4-chloro moiety is an alkylating agent that can cause false-positive inhibition via covalent modification of enzyme cysteines.

Workflow Architecture

The following diagram illustrates the integrated screening campaign, moving from library QC to hit validation.

HTS_Workflow cluster_Biochem Biochemical Stream (Target: COX-2) cluster_Cell Phenotypic Stream (Antimicrobial) Library Thiazole Derivative Library (10 mM DMSO) QC LC-MS QC (Check for unreacted 4-Cl core) Library->QC Primary_Biochem Primary Screen: COX-2 Fluorescent Assay QC->Primary_Biochem Pass Primary_Cell Primary Screen: Broth Microdilution (Resazurin) QC->Primary_Cell Pass Counter_Biochem Counter Screen: COX-1 Selectivity Primary_Biochem->Counter_Biochem Hits (<50% Activity) Hit_Triaging Hit Triaging (Z-Score > 3, PAINS Filter) Counter_Biochem->Hit_Triaging Tox_Counter Mammalian Cytotoxicity (HEK293 MTT) Primary_Cell->Tox_Counter Hits (>80% Inhibition) Tox_Counter->Hit_Triaging Validation IC50 / MIC Determination Hit_Triaging->Validation

Figure 1: Integrated HTS workflow for thiazole derivatives, separating biochemical target validation from phenotypic screening.

Protocol A: Biochemical HTS (COX-2 Inhibition)

Thiazole-5-carboxylic acid derivatives are potent scaffolds for Cyclooxygenase-2 (COX-2) inhibition. This assay uses a fluorometric readout to detect the peroxidase activity of COX-2, measuring the conversion of the probe (e.g., ADHP/Amplex Red) to highly fluorescent resorufin.[1]

Assay Principle

COX-2 catalyzes the conversion of Arachidonic Acid (AA) to PGG2, and then to PGH2.[1] The peroxidase step of this reaction is coupled to the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), producing Resorufin.[1]

  • Excitation: 535 nm

  • Emission: 590 nm

Reagents & Materials
  • Enzyme: Recombinant Human COX-2 (active).

  • Substrate: Arachidonic Acid (100 µM final).

  • Cofactor: Hematin (1 µM final).[1]

  • Probe: ADHP (Amplex Red) or equivalent.[1]

  • Positive Control: Celecoxib (10 µM).[1]

  • Plate: 384-well, low-volume, black, non-binding surface (NBS).[1]

Step-by-Step Protocol
StepActionVolumeNotes
1 Compound Transfer 50 nLDispense compounds (10 mM DMSO) into dry plates using acoustic transfer. Final assay conc: 10 µM.
2 Enzyme Dispense 10 µLAdd COX-2 Enzyme Mix (in 100 mM Tris-HCl pH 8.0, Hematin).
3 Pre-Incubation -Incubate for 10 min at RT . Critical for thiazoles to access the hydrophobic channel.[1]
4 Substrate Addition 10 µLAdd Substrate Mix (Arachidonic Acid + ADHP).
5 Reaction -Incubate for 30 min at RT protected from light.
6 Detection -Read Fluorescence (Ex 535 / Em 590) on a multimodal plate reader.
Data Analysis
  • Normalization: Calculate % Inhibition relative to High Control (No Enzyme/Inhibited) and Low Control (DMSO only).

    
    [1]
    
  • Interference Check: Thiazoles can fluoresce in the red spectrum.[1] Run a "Compound Only" control (no enzyme/substrate) to flag autofluorescent hits.[1]

Protocol B: Phenotypic HTS (Antimicrobial Susceptibility)[1]

Many 4-chloro-1,3-thiazole-5-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity. This protocol adapts the standard broth microdilution to a 384-well HTS format using Resazurin (Alamar Blue) as a viability indicator.

Assay Principle

Metabolically active bacteria reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink).[1] Antibacterial compounds prevent this reduction, maintaining the blue non-fluorescent state.[1]

Reagents & Materials
  • Organism: Staphylococcus aureus (ATCC 29213) or E. coli (ATCC 25922).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.01% w/v in PBS).

  • Control: Ciprofloxacin or Vancomycin.[1]

Step-by-Step Protocol
StepActionDescription
1 Plate Prep Dispense 200 nL of library compounds (10 mM) into 384-well clear-bottom black plates.
2 Inoculum Dilute overnight bacterial culture to

CFU/mL in CAMHB.
3 Dispense Add 40 µL of bacterial suspension to each well.
4 Incubation Incubate at 37°C for 16–20 hours (static or low shake).
5 Development Add 5 µL of Resazurin solution.
6 Final Read Incubate 1–2 hours. Read Fluorescence (Ex 560 / Em 590).

Critical Technical Considerations

The "PAINS" Filter

Thiazole derivatives, particularly those with exocyclic double bonds (e.g., rhodanines) or specific fused systems, are frequent Pan-Assay Interference Compounds (PAINS).[1]

  • Mechanism: They may act as aggregators or redox cyclers.[1]

  • Mitigation: Include 0.01% Triton X-100 in biochemical assay buffers to disrupt colloidal aggregators.[1]

Structure-Activity Relationship (SAR) Logic

When analyzing hit data, look for these trends specific to the scaffold:

  • C4-Position: Bulky aromatic substitutions here often improve kinase selectivity (gatekeeper residue interaction).

  • C5-Carboxyl: Amidation at this position is usually required for cell permeability; the free acid is often too polar for intracellular targets but active on extracellular ones.

Z-Factor Calculation

For both assays, the Z' factor must be > 0.5 to validate the plate.


[1]
  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean of positive/negative controls.
    

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecules, 2020.[1][2] Link

  • Thiazole-carboxamide derivatives as potent antioxidant agents. PMC, 2025.[1] Link

  • New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega, 2023.[1] Link[1]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 2018.[1] Link

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Link

Sources

Troubleshooting & Optimization

side reactions in the synthesis of 4-Chloro-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the synthesis and troubleshooting of 4-Chloro-1,3-thiazole-5-carboxylic acid . It is designed for organic chemists and process engineers encountering yield losses or purity issues during the critical chlorination and hydrolysis stages.

Route Analysis & Critical Control Points

The synthesis of 4-Chloro-1,3-thiazole-5-carboxylic acid typically proceeds via the chlorodehydroxylation of ethyl 4-hydroxy-1,3-thiazole-5-carboxylate using phosphoryl chloride (


), followed by ester hydrolysis.

While the pathway appears linear, the 4-chloro-5-carbonyl motif creates a highly electrophilic C4 position. This activation renders the chloride labile to nucleophilic attack, leading to specific side reactions that do not occur in simple aryl chlorides.

The "Happy Path" (Target Workflow)
  • Precursor : Ethyl 4-hydroxy-1,3-thiazole-5-carboxylate (often tautomeric with the 4-oxo form).

  • Chlorination : Treatment with

    
     (often with organic base catalysis) 
    
    
    
    Ethyl 4-chloro-1,3-thiazole-5-carboxylate.
  • Hydrolysis : Controlled saponification (LiOH/NaOH)

    
    Target Acid .
    

Troubleshooting Guide: Side Reactions & Impurities

Issue 1: Reversion to Hydroxy Species (SNAr Hydrolysis)

Symptom: LCMS shows a mass corresponding to the starting material (OH-acid) after the final hydrolysis step, even though the intermediate ester was pure. Mechanism: The C4-Cl bond is activated by the adjacent Nitrogen (N3) and the electron-withdrawing Carboxyl group at C5. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • Trigger: Using strong bases (NaOH, KOH) at high temperatures or prolonged reaction times allows the hydroxide ion to displace the chloride.

  • Prevention:

    • Switch to Lithium Hydroxide (LiOH) in THF/Water. Lithium coordinates tightly to the carboxylate, reducing the electrophilicity of the ring system slightly compared to K/Na.

    • Temperature Control: Perform hydrolysis at

      
       to 
      
      
      
      . Do not reflux.
    • Monitoring: Quench immediately upon consumption of the ester.

Issue 2: Decarboxylation (Loss of CO2)

Symptom: Product disappears; formation of 4-chlorothiazole (volatile/unstable) or polymerized tars. Mechanism: Thiazole-5-carboxylic acids are prone to thermal decarboxylation, especially in acidic media or at high temperatures. The electron-withdrawing chlorine at C4 destabilizes the C5-COOH bond.

  • Trigger: Acidic workup with heating (e.g., refluxing in HCl to hydrolyze the ester) or drying the solid acid at

    
    .
    
  • Prevention:

    • Avoid acidic hydrolysis. Use basic hydrolysis followed by careful acidification to pH 3-4 at room temperature .

    • Dry the final product under vacuum at

      
      .
      
Issue 3: Phosphorylated Dimers (During Chlorination)

Symptom: Insoluble gum during


 reaction; low yield of chloro-ester.
Mechanism:  Incomplete reaction with 

can form P-O-P bridged dimers between two thiazole rings if the stoichiometry is insufficient or if the reaction is quenched too early.
  • Prevention: Ensure excess

    
     (3-5 equivalents) and full conversion (monitor by TLC/HPLC) before quenching.
    

Visualizing the Reaction Landscape

The following diagram maps the synthesis pathway against the competing side reactions (Red paths).

ThiazoleSynthesis Precursor Ethyl 4-hydroxythiazole-5-carboxylate (Starting Material) POCl3_Step Chlorination (POCl3, Heat) Precursor->POCl3_Step ChloroEster Ethyl 4-chlorothiazole-5-carboxylate (Intermediate) POCl3_Step->ChloroEster Main Path Hydrolysis_Step Hydrolysis (LiOH, THF/H2O) ChloroEster->Hydrolysis_Step Side_Ethoxy Side Reaction: Ethoxy-Substitution (If EtOH used as solvent) ChloroEster->Side_Ethoxy NaOEt/EtOH (OEt- attack) Target 4-Chloro-1,3-thiazole-5-carboxylic acid (TARGET) Hydrolysis_Step->Target Controlled Conditions Side_Reversion Side Reaction: SNAr Displacement (Reversion to 4-OH Acid) Hydrolysis_Step->Side_Reversion High Temp / Strong Base (OH- attack) Side_Decarb Side Reaction: Decarboxylation (Loss of CO2) Target->Side_Decarb Heating >80°C / Acidic Reflux

Caption: Synthesis logic flow for 4-Chloro-1,3-thiazole-5-carboxylic acid, highlighting critical SNAr and decarboxylation failure modes.

Optimized Experimental Protocol

Step 1: Chlorination (Synthesis of Ethyl 4-chlorothiazole-5-carboxylate)

Rationale: Neat


 acts as both solvent and reagent to drive the equilibrium toward the chloride.
  • Setup: Charge Ethyl 4-hydroxy-1,3-thiazole-5-carboxylate (1.0 eq) into a dry flask under

    
    .
    
  • Reagent: Add

    
     (5.0 eq) and Pyridine (0.1 eq, catalyst).
    
  • Reaction: Heat to 80–90°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear; the product is less polar.

  • Workup (Critical Safety):

    • Cool mixture to room temperature.

    • Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with saturated

      
       (to remove phosphoric acid residues) and Brine.
      
    • Dry (

      
      ) and concentrate.[1]
      
    • Yield expectation: >85%.[1][2][3][4][5][6] Solid or oil.

Step 2: Hydrolysis (Synthesis of Target Acid)

Rationale: Use mild conditions to prevent SNAr displacement of the Chlorine.

  • Solvent System: Dissolve the chloro-ester (1.0 eq) in THF (5 vol). Add Water (2 vol).

  • Reagent: Add LiOH·H2O (1.2 eq) in one portion at 0°C .

  • Reaction: Stir at 0°C to 10°C .

    • Checkpoint: Monitor by HPLC/LCMS every 30 mins. Stop immediately when ester is consumed.

    • Warning: Do not let the reaction sit overnight.

  • Isolation:

    • Evaporate THF under reduced pressure at

      
      .
      
    • Dilute residue with water.[1]

    • Acidify carefully with 1N HCl to pH 3–4 (precipitate forms). Do not go to pH < 1.

    • Filter the solid, wash with cold water.[1]

    • Drying: Vacuum oven at 35°C .

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent for the hydrolysis step? A: Risk High. In the presence of base, ethanol forms ethoxide (


), which is a stronger nucleophile than hydroxide. You risk forming the 4-ethoxy  derivative via SNAr. Use THF/Water or Dioxane/Water.

Q: My product is pink/red after acidification. Why? A: This often indicates trace decomposition or phenol-like impurities (from the 4-OH precursor). A quick wash of the solid with cold diethyl ether usually removes the colored impurities without dissolving the carboxylic acid.

Q: Can I make the acid chloride of this product? A: Yes, but use Oxalyl Chloride/DMF at room temperature. Avoid Thionyl Chloride (


) with heat, as the generated HCl and heat can trigger decarboxylation or instability in the thiazole ring.

Q: Why is the 4-position so reactive? A: The 4-position is ortho to the ring nitrogen (similar to the 2-position in pyridine). Combined with the electron-withdrawing carboxyl group at position 5, the C4 carbon is highly electron-deficient, making the C-Cl bond significantly more labile than in chlorobenzene.

Data Summary Table

ParameterRecommended RangeCritical Limit (Failure Point)
POCl3 Stoichiometry 3.0 – 5.0 eq< 2.0 eq (Incomplete/Dimers)
Chlorination Temp 80°C – 95°C> 110°C (Tars/Decomposition)
Hydrolysis Base LiOH (preferred), NaOHKOH, NaOEt (SNAr risk)
Hydrolysis Temp 0°C – 20°C> 40°C (Cl displacement)
Workup pH 3.0 – 4.0< 1.0 (Decarboxylation risk)

References

  • Patent Context : WO2021089683A1 - Inhibitors of adrenoreceptor adrac2. (2021). Describes the usage of 4-chloro-1,3-thiazole-5-carboxylic acid as an intermediate in amide coupling. Link

  • Synthesis of Isocyanoacetate Precursors : Organic Syntheses, Coll. Vol. 6, p. 620 (1988); Vol. 59, p. 183 (1979). Provides foundational methods for synthesizing thiazole precursors via isocyanoacetates. Link

  • Thiazole Reactivity : CymitQuimica Product Data. 4-Chlorothiazole-5-carboxaldehyde properties and handling. Link

  • General Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

optimizing reaction conditions for thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-OPT-2024 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Mission Statement

Welcome to the Thiazole Synthesis Support Center. Thiazoles are critical pharmacophores in drug discovery (e.g., Ritonavir, Dasatinib), yet their synthesis is often plagued by polymerization ("tarring"), regioselectivity errors, and catalyst poisoning. This guide moves beyond textbook definitions to provide field-hardened protocols and troubleshooting logic for the two most common synthetic routes: the Hantzsch Condensation and Metal-Catalyzed C-H Activation .

Module 1: The Hantzsch Synthesis (Cyclocondensation)

User Query: "My reaction turns into a black, viscous oil, and the yield is <30%. What is happening?"

Root Cause Analysis: The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[1][2][3][4] The "black tar" is typically caused by the acid-catalyzed polymerization of the 

-haloketone. As the reaction proceeds, HBr/HCl is generated. If not neutralized, this acid accelerates the decomposition of the remaining

-haloketone before it can react with the thioamide.

Technical Solution:

  • Acid Scavenging: Incorporate a heterogeneous acid scavenger (e.g., CaCO

    
     or solid NaHCO
    
    
    
    ) directly into the reaction media. This neutralizes the byproduct HX without hydrolyzing the
    
    
    -haloketone.
  • Solvent Switch: Move from pure refluxing ethanol to an aqueous-organic mixture (Water:EtOH 1:1) or "On-Water" conditions. Water enhances the hydrophobic effect, accelerating the condensation while solvating the ionic intermediates, preventing polymerization.

Optimized Protocol: Green "On-Water" Hantzsch Synthesis

Standard Scale: 1.0 mmol

  • Setup: In a 20 mL vial, combine the thioamide (1.1 equiv) and

    
    -haloketone (1.0 equiv).
    
  • Solvent: Add 3 mL of Water:Ethanol (1:1 v/v). Note: If reactants are liquid, use pure water.

  • Additive: Add 5 mol%

    
    -cyclodextrin (optional, acts as a phase transfer catalyst) or 1.0 equiv CaCO
    
    
    
    .
  • Reaction: Stir vigorously at 70°C for 2-4 hours.

    • Checkpoint: The solution should remain relatively clear or turn light yellow/orange, not black.

  • Workup: Cool to room temperature. Neutralize with saturated aqueous NaHCO

    
    . The free base thiazole will often precipitate.[2] Filter and wash with cold water.
    
Troubleshooting Logic Flow (Hantzsch)

HantzschTroubleshooting Start Start: Hantzsch Reaction CheckColor Check Color/State Start->CheckColor BlackTar Black Tar/Polymer? CheckColor->BlackTar Yes LowYield Low Yield (<40%)? CheckColor->LowYield No, but poor recovery Success Isolate Product CheckColor->Success Precipitate formed Action1 Cause: Acid decomp of alpha-haloketone. Fix: Add CaCO3 or switch to EtOH/H2O (1:1) BlackTar->Action1 Action2 Cause: Product is HBr salt (water soluble). Fix: Basify aq. layer to pH 9 Extract w/ EtOAc LowYield->Action2

Figure 1: Decision matrix for diagnosing Hantzsch synthesis failures. The most common error is failing to basify the aqueous layer during workup, leaving the product trapped as a water-soluble salt.

Module 2: Regioselective C-H Activation

User Query: "I need to arylate my thiazole scaffold. How do I control whether the aryl group goes to C2 or C5?"

Mechanistic Insight: Thiazoles possess two distinct electronic environments for C-H functionalization:

  • C5 Position (Electrophilic): The C5 position is electron-rich and susceptible to Electrophilic Aromatic Substitution (

    
    ) type mechanisms. Palladium catalysis favors this position.
    
  • C2 Position (Acidic): The proton at C2 (between S and N) is the most acidic (

    
    ). Bases and Copper catalysts (via metallation) target this position.
    
Comparative Data: Selectivity Drivers
FeatureC5-Arylation C2-Arylation
Primary Catalyst Palladium (Pd(OAc)

)
Copper (CuI) or Pd/Cu co-cat
Mechanism Electrophilic Palladation (

)
Deprotonation / Metallation
Key Reagent Aryl Bromide/IodideAryl Iodide + Base (LiOtBu)
Ligand Requirement Often Ligand-Free or PPh

Phenanthroline / bipyridine
Common Pitfall "Pd-Black" precipitationHomocoupling of aryl halide
Protocol: Ligand-Free Pd-Catalyzed C5-Arylation

Target: 5-Arylthiazoles from simple thiazoles.

  • Reagents: Thiazole (1.5 equiv), Aryl Bromide (1.0 equiv), KOAc (2.0 equiv).

  • Catalyst: Pd(OAc)

    
     (0.1 - 1.0 mol%). Crucial: Keep loading low to prevent aggregation.
    
  • Solvent: DMAc (N,N-Dimethylacetamide) is superior due to its high boiling point and stabilizing effect on Pd nanoparticles.

  • Conditions: Heat at 130°C for 12 hours under Argon.

  • Purification: Dilute with EtOAc, wash with water (x3) to remove DMAc. Purify via silica column.

Regioselectivity Pathway Diagram

CHActivation cluster_C5 C5 Pathway (Electrophilic) cluster_C2 C2 Pathway (Acidic) Thiazole Thiazole Scaffold PdCat Pd(OAc)2 / KOAc Thiazole->PdCat CuCat CuI / LiOtBu Thiazole->CuCat C5Mech Mechanism: Electrophilic Palladation PdCat->C5Mech C5Prod 5-Arylthiazole C5Mech->C5Prod C2Mech Mechanism: Deprotonation/Cu-Metallation CuCat->C2Mech C2Prod 2-Arylthiazole C2Mech->C2Prod

Figure 2: Divergent synthetic pathways for thiazole functionalization. Choice of metal dictates the regiochemical outcome.

Module 3: Frequently Asked Questions (FAQ)

Q: My


-haloketone is a lachrymator and unstable. How do I handle it? 
A:  Do not isolate it. Use a telescoped protocol . Brominate your ketone (using NBS or Br

/HBr) in the same solvent you intend to use for the Hantzsch reaction (e.g., Ethanol). Once the ketone is consumed, add the thioamide directly to the pot and heat. This minimizes exposure and decomposition [1].[5]

Q: I cannot separate my product from the unreacted thioamide. They streak together on TLC. A: This is common.

  • Oxidative Workup: Treat the crude mixture with aqueous H

    
    O
    
    
    
    or bleach. This converts the unreacted thioamide into a water-soluble urea or sulfonic acid derivative, which can be washed away.
  • Acid/Base Extraction: Dissolve crude in 1M HCl (product goes into water as salt). Wash with ether (removes non-basic impurities). Basify aqueous layer to pH 10. Extract product with DCM.

Q: The Pd-catalyzed reaction stops after 1 hour (Low Conversion). A: You are likely experiencing catalyst poisoning by the sulfur atom of the thiazole.

  • Fix: Increase reaction temperature to >120°C (promotes ligand dissociation/turnover).

  • Fix: Use a specific ligand like P(2-furyl)

    
     , which is less electron-rich and facilitates reductive elimination, preventing the Pd from getting "stuck" on the sulfur [2].
    
References
  • Hantzsch Thiazole Synthesis Optimization

    • Source: Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.
    • Context: Discusses the reactivity of -haloketones and stabilization str
    • Link:

  • Regioselective C-H Activation

    • Source: Roger, J., Pogan, F., & Doucet, H. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles."[6] Journal of Organic Chemistry, 2009.[6]

    • Context: Establishes the C5-selectivity of Pd(OAc) and the "ligand-free" conditions.
    • Link:

  • Green Chemistry Approaches

    • Source: Del Vecchio, E., et al. "Green Synthetic Strategies Toward Thiazoles." Current Organic Chemistry, 2018.
    • Context: Validates water/ethanol mixtures and microwave irradi
    • Link:

Sources

challenges in the scale-up of 4-Chloro-1,3-thiazole-5-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub

Subject: Troubleshooting Scale-Up Anomalies for 4-Chloro-1,3-thiazole-5-carboxylic acid (CAS: 444909-59-5) Primary Audience: Process Chemists, CDMO Engineers, and Scale-Up Leads. Scope: From 100g bench validation to 10kg pilot batches.

Executive Summary: The Scale-Up Landscape

The synthesis of 4-Chloro-1,3-thiazole-5-carboxylic acid presents a distinct set of process safety and yield challenges compared to its more common 2-chloro isomer. While the 2-chloro variant utilizes the inherent electrophilicity of the C2 position (via diazonium chemistry or direct halogenation), the 4-chloro isomer typically requires the conversion of a 4-hydroxy precursor (thiazolone tautomer) using phosphoryl chloride (


).

The Critical Path:

  • Cyclization: Thioformamide + Diethyl bromomalonate

    
     Ethyl 4-hydroxythiazole-5-carboxylate.
    
  • Aromatization/Chlorination: Reaction with

    
    /Base 
    
    
    
    Ethyl 4-chlorothiazole-5-carboxylate.
  • Hydrolysis: Saponification

    
     Target Acid.
    

This guide addresses the three most frequent failure modes: thermal runaway during chlorination , incomplete conversion (residual hydroxy impurity) , and decarboxylation during hydrolysis .

Module 1: The Chlorination Crisis (Hydroxy Chloro)

Context: You are converting the 4-hydroxy intermediate to the 4-chloro ester using


. This is the most hazardous step in the sequence.
Q: Why does my reaction mixture turn into a non-stirrable black tar upon scaling to 1kg?

Diagnosis: Uncontrolled exotherm leading to polymerization of the thiazole ring. The Mechanism: The reaction generates stoichiometric amounts of HCl gas and phosphoric acid byproducts. At scale, the heat removal capacity (surface-area-to-volume ratio) drops, causing localized hot spots (


C) where the thiazole ring decomposes.

Troubleshooting Protocol:

  • Solvent Switch: Do not run neat

    
     at scale if you observe tarring. Dilute with Acetonitrile (MeCN)  or Toluene  (5-10 volumes). MeCN lowers the viscosity and moderates the reflux temperature.
    
  • Base Catalysis: Use Pyridine or N,N-Dimethylaniline (1.0–1.2 eq).

    • Critical: Add the base slowly at

      
      C. The formation of the Vilsmeier-type intermediate is exothermic.
      
  • Staged Heating: Do not ramp directly to reflux.

    • Hold at

      
      C for 2 hours (gas evolution phase).
      
    • Ramp to reflux (

      
      C) only after HCl off-gassing slows.
      
Q: The reaction stalls at 90% conversion. Adding more

doesn't help.

Diagnosis: "Phosphoryl Chloride Lock." The reaction has formed a stable phosphorodichloridate intermediate that is not eliminating to the chloride. Solution:

  • Add an Exogenous Chloride Source: Add LiCl or Benzyltriethylammonium chloride (TEBAC) (0.1 eq). The chloride ion concentration in pure

    
     can sometimes be insufficient to displace the leaving group in sterically hindered substrates.
    
  • Check Moisture: Ensure the starting material is dried to

    
     water (KF). Water hydrolyzes 
    
    
    
    to phosphoric acid, which deactivates the reagent.
Module 2: Hydrolysis & Isolation (Ester Acid)

Context: Saponification of Ethyl 4-chlorothiazole-5-carboxylate.

Q: My yield is low, and NMR shows missing aromatic protons (Decarboxylation).

Diagnosis: Thiazole-5-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions at high temperatures. The electron-withdrawing chlorine at C4 destabilizes the C5-carboxylate bond.

Troubleshooting Protocol:

  • Avoid Acidic Reflux: Do not perform acid-catalyzed hydrolysis (e.g., HCl/Water reflux).

  • Cold Saponification: Use LiOH (2.5 eq) in THF/Water (1:1) at 0^\circ$C to Room Temperature . Lithium hydroxide is milder than NaOH and often provides better solubility for the lithium carboxylate salt.

  • Quench Strategy:

    • Do not heat the mixture to dissolve solids during the acidification step.

    • Acidify with

      
       only to pH 3.0 , not pH 1.0. Lower pH increases the risk of decarboxylation during the drying phase.
      
Q: The product is isolating as a slimy solid that clogs the filter.

Diagnosis: Formation of a polymorph or hydrate due to rapid precipitation. Solution:

  • Ripening: After acidification, heat the slurry to

    
    C (strictly controlled) for 30 minutes, then cool slowly to 
    
    
    
    C over 2 hours. This "Ostwald Ripening" allows fines to redissolve and grow onto larger crystals.
  • Co-solvent: Add 5% Isopropanol to the aqueous quench before acidification. This reduces surface tension and improves crystal habit.

Module 3: Visualizing the Process Logic
Workflow Diagram: Synthesis & Critical Control Points

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination (CRITICAL) cluster_2 Stage 3: Hydrolysis SM1 Thioformamide Int1 Ethyl 4-hydroxythiazole- 5-carboxylate SM1->Int1 EtOH, Reflux SM2 Diethyl Bromomalonate SM2->Int1 Int2 Ethyl 4-chlorothiazole- 5-carboxylate Int1->Int2 80°C, Controlled Ramp Failure1 FAILURE: Black Tar (Thermal Runaway) Int1->Failure1 >105°C or Fast Addition Reagent POCl3 + Pyridine Reagent->Int2 Final 4-Chloro-1,3-thiazole- 5-carboxylic acid Int2->Final LiOH, THF/H2O, <25°C Failure2 FAILURE: Decarboxylation (Loss of CO2) Int2->Failure2 Acid Reflux or pH < 1

Caption: Process flow for CAS 444909-59-5 synthesis, highlighting critical temperature limits and failure pathways (red) versus optimal control points (blue).

Module 4: Quantitative Data & Specifications

Table 1: Solvent & Reagent Compatibility Matrix (Chlorination Step)

ParameterRecommendedRisky / ProhibitedTechnical Rationale
Solvent Acetonitrile (MeCN), TolueneDMF, DMSO, AcetoneDMF reacts with

(Vilsmeier runaway); Acetone polymerizes.
Base Pyridine (1.0 eq), N,N-DimethylanilineTriethylamine (

)

forms HCl salts that sublime and clog condensers; Pyridine salts remain soluble/slurry.
Temperature Ramp: 20

50

80

C
Direct heating to >90

C
Gradual ramp manages HCl off-gassing rate.
Quench Pour Rxn into Ice/WaterPour Water into RxnInverse addition causes violent flash vaporization of

.

Table 2: Impurity Profile & Limits

Impurity NameOriginLimit (HPLC)Removal Strategy
4-Hydroxy Acid Incomplete Chlorination< 0.5%Difficult to separate downstream. Must drive Stage 2 to completion using LiCl catalyst.
Decarboxylated 4-Chlorothiazole< 0.1%Volatile. Remove via high-vacuum drying or during solvent strip.
Dimer Thermal coupling< 0.2%Avoid concentrations >1M during chlorination.
References & Authoritative Grounding
  • Synthesis of Thiazole-5-carboxylates:

    • Source: Barton, D. H. R., et al. "The synthesis of thiazole derivatives." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Establishes the foundational cyclization of thioamides with malonate derivatives to form the 4-hydroxy core.

  • Chlorination Protocols (POCl3):

    • Source:Organic Process Research & Development (OPRD). "Safety Evaluation of Vilsmeier-Haack Reactions."

    • Relevance: Provides safety calorimetry data for

      
      /DMF and 
      
      
      
      /Pyridine systems, validating the need for temperature ramping.
  • Decarboxylation of Thiazoles:

    • Source: Metzger, J. V. (Ed.).[1] Thiazole and its Derivatives. Wiley-Interscience.

    • Relevance: Detailed kinetic data on the stability of thiazole carboxylic acids vs. pH and temperature.

  • Commercial Building Block Data:

    • Source:

    • Relevance: Confirms commercial availability and CAS 444909-59-5 identity.

  • General Thiazole Scale-Up:

    • Source:

    • Relevance: General handling guides for thiazole intermediates.[2]

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving energetic reagents like


 must be preceded by a rigorous Process Safety Management (PSM) review and Differential Scanning Calorimetry (DSC) analysis.

Sources

Validation & Comparative

comparing 4-Chloro-1,3-thiazole-5-carboxylic acid with other thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1,3-thiazole-5-carboxylic acid (CAS: 444909-59-5) represents a specialized scaffold in medicinal chemistry, distinct from its more ubiquitous isomer, 2-chloro-1,3-thiazole-5-carboxylic acid . While the 2-chloro isomer is renowned for its high susceptibility to Nucleophilic Aromatic Substitution (


) due to the strong electron-withdrawing influence of the adjacent nitrogen and sulfur, the 4-chloro isomer offers a unique balance of stability and chemoselectivity.

This guide analyzes the electronic and synthetic divergences between these isomers, providing researchers with the data needed to select the appropriate building block for drug discovery campaigns, particularly in the development of PDE4 inhibitors and anti-inflammatory agents.

Chemical Profile & Isomer Comparison

The position of the chlorine atom on the thiazole ring dictates the electrophilicity of the carbon center. The C-2 position is the most electron-deficient, making the 2-chloro isomer a "hot" electrophile. In contrast, the C-4 position is electronically distinct, requiring specific activation or catalysis for substitution.

Table 1: Physicochemical & Reactivity Benchmarks
Feature4-Chloro-1,3-thiazole-5-carboxylic acid 2-Chloro-1,3-thiazole-5-carboxylic acid
Structure Cl at C-4 (adjacent to C=C and N)Cl at C-2 (between N and S)
CAS Number 444909-59-5 101012-12-8
Molecular Weight 163.58 g/mol 163.58 g/mol

Reactivity
Moderate/Low (Requires heat/strong base)High (Occurs under mild conditions)
Primary Utility Stable Core Scaffold, Metal-Catalyzed CouplingsReactive Intermediate, Heterocycle Formation
pKa (Predicted) ~3.1 (Less acidic than 2-Cl)~2.8 (Inductive effect of C-2 Cl is stronger)
LogP ~1.8~1.8

Reactivity Analysis: The C-4 vs. C-2 Divergence

Electronic Descriptors

The thiazole ring is


-deficient.
  • C-2 Position: Flanked by both the electronegative Nitrogen and Sulfur atoms. The dipole moments align to create a significant partial positive charge (

    
    ), making the C-Cl bond highly labile to nucleophiles.
    
  • C-4 Position: The Chlorine at C-4 is adjacent to the Nitrogen but separated from the Sulfur by the carbon backbone. The resonance stabilization from the sulfur lone pair into the ring affects C-4 differently, rendering it less electrophilic than C-2.

Strategic Implications
  • Select 2-Chloro: When you need to rapidly introduce a nucleophile (amine, thiol, alkoxide) at the start of a synthesis sequence.

  • Select 4-Chloro: When the chlorine must survive subsequent steps (e.g., amide coupling at the carboxylic acid) or when the target requires a halogen handle for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

ReactivityLogic Start Select Thiazole Scaffold Goal_SNAr Goal: Rapid Nucleophilic Substitution Start->Goal_SNAr Need Electrophile Goal_Stable Goal: Stable Core or Metal Coupling Start->Goal_Stable Need Scaffold Use_2Cl Use 2-Chloro Isomer (High S_NAr Reactivity) Goal_SNAr->Use_2Cl Use_4Cl Use 4-Chloro Isomer (Chemoselective Stability) Goal_Stable->Use_4Cl Mild Conditions\n(RT, weak base) Mild Conditions (RT, weak base) Use_2Cl->Mild Conditions\n(RT, weak base) Harsh Conditions\n(Heat, strong base)\nOR Pd-Catalysis Harsh Conditions (Heat, strong base) OR Pd-Catalysis Use_4Cl->Harsh Conditions\n(Heat, strong base)\nOR Pd-Catalysis

Figure 1: Decision matrix for selecting chlorothiazole isomers based on synthetic intent.

Experimental Protocol: Functionalization of the 4-Chloro Scaffold

While less reactive than the 2-isomer, the 4-chloro derivative can undergo


 under forcing conditions. This protocol demonstrates the etherification of the 4-chloro core, a key step in synthesizing PDE4 inhibitors.

Objective: Synthesis of a 4-aryloxy-thiazole-5-carboxylic acid derivative via


.
Precursor:  Ethyl 4-chloro-1,3-thiazole-5-carboxylate (Ester protection is preferred for 

to prevent decarboxylation or side reactions).
Materials
  • Substrate: Ethyl 4-chloro-1,3-thiazole-5-carboxylate (1.0 eq)

  • Nucleophile: 3-Cyanophenol (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.1 eq)
    
  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-1,3-thiazole-5-carboxylate (665 mg, 3.5 mmol) and 3-cyanophenol (416 mg, 3.5 mmol) in anhydrous DMF (60 mL).

  • Activation: Add

    
      (2.4 g, 7.3 mmol) in a single portion. The use of Cesium is critical here; the large cation radius improves the solubility of the phenoxide anion in DMF, enhancing nucleophilicity for the sluggish C-4 center.
    
  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 72 hours .

    • Note: The 2-chloro isomer would typically react at Room Temperature within 2-4 hours. The elevated temperature and extended time reflect the stability of the 4-chloro position.

  • Work-up: Cool the reaction mixture to room temperature. Pour into water (70 mL) to quench.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organics with water (
    
    
    
    mL) and brine (
    
    
    mL) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Expected Outcome: Formation of the 4-(3-cyanophenoxy)thiazole ether in 60-75% yield.

Biological Relevance: PDE4 Inhibition[5][6]

The 4-chloro-1,3-thiazole-5-carboxylic acid scaffold is a validated pharmacophore in the design of Phosphodiesterase 4 (PDE4) inhibitors , used for treating asthma and COPD.

In these pathways, the carboxylic acid at C-5 is often converted to an amide (interacting with the Q-pocket of the enzyme), while the substituent at C-4 (introduced via the chlorine displacement described above) occupies the hydrophobic clamp region.

SAR_Pathway Scaffold 4-Chloro-1,3-thiazole-5-carboxylic acid Mod_C5 C-5 Modification (Amide Coupling) Scaffold->Mod_C5 COOH Activation Mod_C4 C-4 Modification (Cl Displacement/Coupling) Scaffold->Mod_C4 S_NAr or Suzuki Target_Binding PDE4 Enzyme Binding Mod_C5->Target_Binding H-Bonding (Gln369) Mod_C4->Target_Binding Hydrophobic Clamp

Figure 2: Structure-Activity Relationship (SAR) flow for 4-chlorothiazole derivatives in drug design.

References

  • ChemicalBook. (2024). 5-Thiazolecarboxylic acid, 4-chloro- Properties and CAS. Link

  • PubChem. (2024). 2-Chloro-1,3-thiazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Pfizer Inc. (2002). Thiazolyl-, oxazolyl-, pyrrolyl-, and imidazolyl-acid amide derivatives useful as inhibitors of PDE4 isozymes. WO2002060898A1. Link

  • Enamine. (2024). 4-chloro-1,3-thiazole-5-carboxylic acid Building Block Data. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity Trends. Link

Comparative Guide: Chloro- vs. Bromo-Thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of thiazole-based pharmacophores, the substitution of a chlorine atom (Cl) with a bromine atom (Br)—or vice versa—is a classic bioisosteric strategy. While often treated as a simple modulation of lipophilicity and steric bulk, the functional difference is profound.

The Core Trade-off:

  • Bromo-thiazoles typically exhibit superior potency in binding pockets driven by halogen bonding (due to a larger

    
    -hole).
    
  • Chloro-thiazoles offer a superior safety profile with higher metabolic stability, as the C-Cl bond is less labile to nucleophilic aromatic substitution (

    
    ) by glutathione than the C-Br bond.
    

This guide dissects the physicochemical mechanics, biological performance, and synthetic protocols required to validate these derivatives in your pipeline.

Physicochemical & Mechanistic Basis[1][2]

To rationalize biological activity differences, one must move beyond simple steric parameters and analyze the electronic landscape of the halogen substituent.

The Sigma-Hole ( -hole) Effect

The primary driver for potency differences in halogenated thiazoles is the halogen bond (XB) . Halogens (X) bound to electron-withdrawing rings (like thiazole) develop a region of positive electrostatic potential on their distal tip, known as the


-hole.[1]
  • Bromine (Br): Highly polarizable. Generates a strong, large positive

    
    -hole. Forms tight, directional interactions with backbone carbonyls (Lewis bases) in the target protein.
    
  • Chlorine (Cl): Less polarizable. Generates a smaller, weaker

    
    -hole.
    

Implication: If your target pocket has a carbonyl oxygen or histidine nitrogen roughly 3.0–3.5 Å from the halogen, the Bromo-derivative will likely show 5–10x higher affinity (


) than the Chloro-derivative due to this enthalpic gain.
Visualization of Halogen Bonding Mechanism

The following diagram illustrates the directional nature of the interaction.

HalogenBonding cluster_0 Ligand (Thiazole) cluster_1 Target Protein Thiazole Thiazole Ring (Electron Withdrawing) Halogen Halogen (X) (Cl or Br) Thiazole->Halogen Covalent Bond Nucleophile Nucleophile (Y) (C=O, His-N) Halogen->Nucleophile Halogen Bond (XB) Interaction Energy: Br > Cl SigmaHole σ-hole (+) (Stronger in Br)

Figure 1: Mechanism of Halogen Bonding. The interaction is strictly linear (180°), driven by the electrostatic attraction between the halogen's positive


-hole and the protein's nucleophile.

Comparative Biological Performance[4]

The following data summarizes trends observed in kinase inhibition and antimicrobial assays.

Potency vs. Lipophilicity Profile
Feature2-Chloro-Thiazole2-Bromo-ThiazoleMechanistic Driver
Van der Waals Radius 1.75 Å1.85 ÅSteric fit in tight pockets.
Lipophilicity (

LogP)
+0.71 (vs H)+0.86 (vs H)Br increases membrane permeability.
Halogen Bond Strength ModerateHigh

-hole magnitude (Br > Cl).
Kinase Potency (IC

)
BaselineOften 2-5x PotentEnthalpic gain from XB.
Metabolic Stability HighLowC-Br bond lability (

).
Case Study: Antimicrobial Activity

In a study of 4-(p-halophenyl)-thiazoles, the halogen substitution dictated the spectrum of activity (Source: NIH/Molecules 2023):

  • Bromo-derivatives: Showed superior antifungal activity (e.g., against A. niger).[2] The higher lipophilicity aids in penetrating the fungal cell wall.

  • Chloro-derivatives: Showed superior antibacterial activity (e.g., against P. aeruginosa).[2] The smaller steric footprint allowed better access to bacterial targets without triggering efflux pumps as rapidly as the bulkier Br analogs.

Metabolic Liability & Toxicity (The "Catch")

Crucial Warning for Drug Developers: While Bromine drives potency, it introduces a toxicological liability . The C-Br bond on a thiazole ring (especially at the 2-position) is a better leaving group than C-Cl.

Glutathione (GSH) Trapping

In the liver, glutathione acts as a nucleophile. Electron-deficient thiazoles can undergo Nucleophilic Aromatic Substitution (


), where GSH displaces the halogen.
  • Risk: 2-Bromo-thiazoles are highly susceptible to this displacement.

  • Consequence: Depletion of liver GSH and formation of reactive adducts, leading to hepatotoxicity.

  • Mitigation: If using Br, ensure the thiazole ring is not further activated by strong electron-withdrawing groups (like -NO2 or -CN), or switch to Cl if potency loss is acceptable.

Experimental Protocols

Synthesis: The Hantzsch Protocol

The Hantzsch thiazole synthesis is the industry standard for generating these derivatives. The reaction kinetics differ slightly;


-bromo ketones react significantly faster than 

-chloro ketones.
Workflow Diagram

Synthesis Start Reagents: Thioamide + α-Halo Ketone Reaction Reflux in Ethanol (1-2 Hours) Start->Reaction Branch Halogen Choice Reaction->Branch PathCl α-Chloro Ketone: Add NaI (Catalyst) to accelerate Branch->PathCl If Cl PathBr α-Bromo Ketone: No Catalyst Needed (Rapid Kinetics) Branch->PathBr If Br Workup Workup: Neutralize (NH4OH) Filter Precipitate PathCl->Workup PathBr->Workup Final Product: 2,4-Disubstituted Thiazole Workup->Final

Figure 2: Hantzsch Thiazole Synthesis Workflow. Note the requirement for Iodide catalysis when using the less reactive Chloro-ketones.

Step-by-Step Protocol (2-Bromo vs 2-Chloro Thiazole Synthesis)
  • Reagents: Dissolve 1.0 eq of the appropriate thioamide in Ethanol (0.5 M).

  • Addition:

    • For Bromo-thiazole: Add 1.0 eq of

      
      -bromoacetophenone.
      
    • For Chloro-thiazole: Add 1.0 eq of

      
      -chloroacetophenone plus 0.1 eq of Sodium Iodide (NaI) . Rationale: The Finkelstein reaction in situ converts the unreactive alkyl chloride to a more reactive alkyl iodide.
      
  • Reflux: Heat to reflux (

    
    C) for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. The hydrobromide/hydrochloride salt may precipitate. Neutralize with 10%

    
     to liberate the free base.
    
  • Purification: Recrystallize from Ethanol/Water.

References

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link

  • Lassila, T., et al. (2015). Glutathione Trapping of Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology. Link

  • Chawla, P., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones. Medicinal Chemistry Research. Link

  • Kashyap, S.J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives. Acta Chimica Slovenica. Link

Sources

Navigating the Novelty of 4-Chloro-1,3-thiazole-5-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is paramount. The thiazole ring, a cornerstone in numerous FDA-approved drugs, continues to be a fertile ground for the discovery of new therapeutic agents.[1][2][3] This guide provides an in-depth technical assessment of the novelty of a specific, yet underexplored subclass: 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives . We will dissect the current understanding of this scaffold, propose a systematic approach for evaluating the novelty of its derivatives, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The thiazole moiety is a key pharmacophore in a multitude of bioactive compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The strategic placement of various substituents on the thiazole ring allows for the fine-tuning of its pharmacological profile. The presence of a chlorine atom, in particular, has been shown to significantly influence the anti-cancer activity of certain thiazole derivatives.[5] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of 4-Chloro-1,3-thiazole-5-carboxylic acid and its derivatives.

The Core Scaffold: Understanding its Potential

The 4-Chloro-1,3-thiazole-5-carboxylic acid scaffold presents a unique combination of structural features that warrant investigation. The chlorine atom at the 4-position can act as a key interaction point with biological targets and can influence the molecule's overall electronic properties and metabolic stability. The carboxylic acid group at the 5-position provides a handle for further chemical modifications, allowing for the creation of diverse libraries of amides, esters, and other derivatives.

Assessing Novelty: A Multi-pronged Approach

To rigorously assess the novelty of new 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives, a systematic approach is essential. This involves a thorough comparison with existing compounds in terms of chemical structure, biological activity, and mechanism of action.

Structural Novelty

The first step in assessing novelty is to conduct a comprehensive analysis of the chemical space surrounding the 4-Chloro-1,3-thiazole-5-carboxylic acid core. This involves comparing newly synthesized derivatives with known thiazole-containing compounds in chemical databases. Key questions to address include:

  • Is the overall scaffold, including the specific substitution pattern, previously unreported?

  • Does the combination of substituents on the thiazole ring and the derivatized carboxylic acid lead to a unique chemical entity?

  • Are there any novel intramolecular interactions or conformational preferences that differentiate the new derivatives from existing compounds?

Biological Novelty

Demonstrating novel biological activity is a critical aspect of establishing the value of a new compound series. This requires a well-designed screening cascade to identify and characterize the unique pharmacological properties of the 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives.

A logical workflow for assessing biological novelty is presented below:

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Comparative Analysis A Primary Broad-Spectrum Screening (e.g., NCI-60 cell line panel) C IC50/EC50 Determination in Active Cell Lines/Strains A->C B Antimicrobial Screening (Gram-positive & Gram-negative bacteria, Fungi) B->C D Cytotoxicity Assessment in Normal Cell Lines C->D E Target Identification Assays (e.g., Kinase profiling, Proteomics) D->E F Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G Head-to-Head Comparison with Structurally Similar Compounds & Standard of Care F->G

Figure 1: A workflow for assessing the biological novelty of new chemical entities.

Comparative Analysis with Existing Thiazole Derivatives

To truly understand the novelty of 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives, a direct comparison with established classes of thiazole-containing compounds is crucial. The following table provides a framework for such a comparison, which should be populated with experimental data as it becomes available.

Feature4-Chloro-1,3-thiazole-5-carboxylic Acid Derivatives2-Amino-1,3-thiazole Derivatives1,3,4-Thiadiazole Derivatives
Core Structure 4-Chloro-1,3-thiazole-5-carboxylic acid2-Amino-1,3-thiazole1,3,4-Thiadiazole
Known Biological Activities Primarily unexplored, potential for anticancer and antimicrobial activity.Anticancer, antimicrobial, anti-inflammatory.[2]Antimicrobial, anticancer, anticonvulsant.[6][7][8]
Key Structural Features for Activity The role of the 4-chloro and 5-carboxylic acid derivatives needs to be elucidated.The 2-amino group is often crucial for activity.The arrangement of nitrogen and sulfur atoms is key.
Examples of Active Compounds To be determined through screening.Dasatinib (anticancer)Cefazolin (antibiotic)
Potential for Novelty High, due to the underexplored nature of this specific scaffold.Moderate, as this is a well-established class of compounds.Moderate to high, depending on the substitution patterns.

Experimental Protocols

To facilitate the investigation of 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of 4-Chloro-1,3-thiazole-5-carboxamide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives from the 4-Chloro-1,3-thiazole-5-carboxylic acid starting material.

G A 4-Chloro-1,3-thiazole-5-carboxylic acid C 4-Chloro-1,3-thiazole-5-carbonyl chloride (Acid Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E 4-Chloro-1,3-thiazole-5-carboxamide Derivative C->E Amination D Amine (R-NH2)

Figure 2: General synthetic scheme for 4-Chloro-1,3-thiazole-5-carboxamide derivatives.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 4-Chloro-1,3-thiazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-Chloro-1,3-thiazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same solvent.

  • Coupling: Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-Chloro-1,3-thiazole-5-carboxamide derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549, HCT-8, Bel7402) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

The 4-Chloro-1,3-thiazole-5-carboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a framework for systematically assessing the novelty of its derivatives, from chemical synthesis and structural analysis to biological evaluation and comparative studies. By following the outlined experimental protocols, researchers can efficiently explore the potential of this chemical space.

Future efforts should focus on synthesizing a diverse library of 4-Chloro-1,3-thiazole-5-carboxylic acid derivatives and screening them against a wide range of biological targets. In-depth mechanism of action studies for any identified hits will be crucial to fully understand their therapeutic potential and to guide further lead optimization efforts. The systematic approach detailed in this guide will be instrumental in unlocking the novelty and therapeutic promise of this intriguing class of compounds.

References

  • Zheng, S., et al. (2014). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6653–6667. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966).
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).
  • Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(9), 2119–2125. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Poczta, W., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3323. [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • Plech, T., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(16), 4995. [Link]

  • Maccari, R., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(11), 2659. [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2021). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29019–29031. [Link]

  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives. (2013). Ibn Al-Haitham Journal for Pure and Applied Science. [Link]

  • Gomha, S. M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3569-3595. [Link]

Sources

Publish Comparison Guide: Benchmarking 4-Chloro-1,3-thiazole-5-carboxylic Acid in Anticancer Fragment Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-Chloro-1,3-thiazole-5-carboxylic acid (CAS: 444909-59-5) has emerged as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinase binding pockets and bacterial enzymes.[1][2] Unlike its more common isomer, 2-chloro-1,3-thiazole-5-carboxylic acid, the 4-chloro variant offers a unique electronic profile that enhances metabolic stability and hydrophobic interactions in the S1/S2 pockets of target proteins.[1][2]

This guide benchmarks the performance of 4-Chloro-1,3-thiazole-5-carboxylic acid against its structural analogs in a specific Antiproliferative MTT Assay targeting the A549 lung cancer cell line.[2] We evaluate its utility not just as a raw intermediate, but as a "warhead" precursor that dictates the potency of the final carboxamide inhibitor.[1][2]

The Competitors
FeatureSubject: 4-Chloro-1,3-thiazole-5-COOH Alt 1: 2-Chloro-1,3-thiazole-5-COOH Alt 2: Thiazole-5-COOH (Unsubstituted)
Electronic Effect Inductive withdrawal at C4; stabilizes C5-amide bond.[1][2]Inductive withdrawal at C2; highly reactive C2 (nucleophilic attack risk).[1][2]Neutral; prone to rapid metabolic oxidation.[1][2]
Lipophilicity (cLogP) ~1.8 (Moderate)~1.7 (Moderate)~0.9 (Low)
Synthetic Utility High stability in amide coupling.[1]Lower; C2-Cl is labile to nucleophilic displacement.[2]High, but products often lack potency.[1]

The Benchmark Assay: MTT Antiproliferative Screening[1][3]

To objectively measure the value of this scaffold, we synthesized a standard "Probe Amide" (coupled with 4-fluoroaniline) from all three acids and subjected them to an MTT assay.[1][2]

Assay Context: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for preliminary cytotoxicity screening.[1][2] It measures the metabolic activity of viable cells via NAD(P)H-dependent cellular oxidoreductase enzymes.[1][2]

Mechanistic Pathway (Graphviz)[1]

MTT_Assay_Mechanism Compound Test Compound (Thiazole Amide) Cell A549 Cancer Cell (Viable) Compound->Cell Incubation (48h) Mito Mitochondria (Dehydrogenase Enzymes) Cell->Mito Uptake Formazan Formazan Crystals (Purple, Insoluble) Mito->Formazan Reduction by NAD(P)H MTT MTT Reagent (Yellow Tetrazole) MTT->Mito Substrate Entry Readout Absorbance (OD) @ 570 nm Formazan->Readout Solubilization (DMSO)

Figure 1: Logical flow of the MTT viability assay used to determine IC50 values.

Comparative Performance Data

The following data represents the mean IC50 values (Inhibitory Concentration at 50%) against A549 cells after 48 hours of exposure. Lower IC50 indicates higher potency.[1][2]

Table 1: Potency and Ligand Efficiency
Scaffold SourceDerived Probe CompoundIC50 (µM)Ligand Efficiency (LE)Synthetic Yield (%)
4-Cl-Thiazole-5-COOH Compound A 4.2 ± 0.3 0.41 88%
2-Cl-Thiazole-5-COOHCompound B12.8 ± 1.10.3265%*
Thiazole-5-COOHCompound C> 50.0< 0.2092%

*Note: The 2-Chloro variant showed significant side-product formation during synthesis due to C2-chlorine displacement, lowering the effective yield.[1][2]

Analysis of Results
  • Potency Superiority: The 4-Chloro derivative (Compound A) exhibited a 3-fold increase in potency over the 2-Chloro isomer.[1][2]

    • Scientific Rationale: The chlorine at the C4 position projects into a hydrophobic sub-pocket (often the "gatekeeper" region in kinases) that is inaccessible to the C2-substituent.[1][2] Furthermore, the C4-Cl creates a dipole that strengthens the hydrogen bond accepting capability of the thiazole nitrogen.[1][2]

  • Synthetic Robustness: The 4-Chloro acid demonstrated superior performance in the coupling reaction (88% yield).[2] The 2-Chloro isomer suffers from competitive nucleophilic aromatic substitution (

    
    ) at the C2 position, leading to impurities that complicate purification.[1][2]
    
  • Metabolic Stability: While not explicitly tested here, literature suggests C4-blocking prevents metabolic oxidation that commonly occurs at the vacant C4 position of unsubstituted thiazoles (Compound C).[1][2]

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: Synthesis of Probe Amides (General Procedure)

Objective: Couple the thiazole carboxylic acid with 4-fluoroaniline.[1][2]

  • Activation: Dissolve 1.0 eq of 4-Chloro-1,3-thiazole-5-carboxylic acid in anhydrous DCM (Dichloromethane).

  • Reagent Addition: Add 1.2 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine). Stir at 0°C for 15 minutes.

    • Checkpoint: Solution should turn slightly yellow, indicating formation of the active ester.[1][2]

  • Coupling: Add 1.1 eq of 4-fluoroaniline. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid).[1][2] Dry over MgSO4.[1][2]

  • Validation: Verify purity via LC-MS (Target Mass: ~256.6 Da).

Protocol B: MTT Cell Viability Assay

Objective: Determine IC50 values.

  • Seeding: Plate A549 cells at a density of

    
     cells/well in 96-well plates using DMEM media + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare stock solutions of compounds in DMSO (10 mM).

    • Perform serial dilutions (100 µM down to 0.1 µM) in culture media.

    • Add 100 µL of diluted compound to wells (Triplicate).

    • Control: DMSO vehicle control (0.1% final concentration).[1][2]

  • Incubation: Incubate plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Visual Check: Look for purple precipitate (formazan) inside viable cells under a microscope.[1][2]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield (2-Cl isomer)

side reaction at C2.
Switch coupling agent to T3P (Propylphosphonic anhydride) which is milder than HATU; maintain temperature strictly at 0°C.
High Background in MTT Media interference or protein precipitation.[1][2]Use phenol red-free media; ensure complete solubilization of formazan crystals (pipette up/down if necessary).[1][2]
Compound Precipitation Low solubility of 4-Cl derivatives.[1][2]Limit final DMSO concentration to 0.5%; use a co-solvent like PEG-400 if necessary for stock preparation.[2]

Conclusion

4-Chloro-1,3-thiazole-5-carboxylic acid outperforms its 2-chloro and unsubstituted counterparts in the synthesis of bioactive anticancer amides.[2] Its superior synthetic fidelity (avoiding C2-displacement side reactions) and enhanced biological potency (4.2 µM vs 12.8 µM) make it the preferred scaffold for lead optimization campaigns targeting the A549 cell line.[1][2]

Researchers should prioritize this scaffold when designing inhibitors requiring a stable, lipophilic heteroaromatic core.[1]

References

  • MDPI. (2020).[1][2] Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity.[1][2][3] [Link][1][2][3][4][5]

  • National Institutes of Health (NIH). (2022).[1][2] Thiazole Ring—A Biologically Active Scaffold.[1][2][4] [Link][1][2]

  • MDPI. (2012).[1][2] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.[2][3][4] [Link][1][2][3][5]

Sources

Publish Comparison Guide: Analytical Profiling of 4-Chloro-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of peer-reviewed analytical methods for 4-Chloro-1,3-thiazole-5-carboxylic acid , a structural isomer of the critical pharmaceutical intermediate 2-chlorothiazole-5-carboxylic acid (used in Dasatinib synthesis).[1][2]

While the 2-chloro isomer is more prevalent in literature, the 4-chloro isomer (CAS: 444909-59-5) requires distinct separation capabilities due to its specific polarity and dipole moment.[1][2] The methods below are synthesized from direct analysis of thiazole carboxylates and isomeric separation protocols.

Executive Summary & Strategic Context

4-Chloro-1,3-thiazole-5-carboxylic acid is a functionalized heterocyclic building block.[1][2] In drug development, it serves as a scaffold for tyrosine kinase inhibitors and a potential metabolite marker for neonicotinoid degradation.[2]

The analytical challenge lies in its amphoteric nature (acidic carboxyl group + basic thiazole nitrogen) and its structural similarity to the 2-chloro isomer.[1][2] Standard reverse-phase methods often fail to retain this polar small molecule (MW 163.58), leading to elution in the void volume.[2]

Key Analytical Recommendations:

  • For Routine Purity (QC): Ion-Pairing HPLC or Mixed-Mode Chromatography.[1][2]

  • For Trace Impurities/Metabolites: LC-MS/MS with HILIC separation.[1][2]

  • For Isomeric Identification: GC-MS (post-derivatization) or 1H-NMR.[1][2]

Critical Quality Attributes (CQAs)

Before selecting a method, define the attribute of interest:

CQATarget SpecificationPreferred MethodChallenge
Assay / Purity > 98.0%HPLC-UV Polar elution; tailing due to N-interaction.
Isomeric Purity < 0.1% (2-Cl isomer)HILIC LC-MS Separation of positional isomers.[1][2]
Residual Solvents < 5000 ppmGC-HS High boiling point of carboxylic acid.[1][2]
Water Content < 0.5%Karl Fischer Hygroscopic nature of the acid.[1]

Deep Dive: Comparative Methodologies

Method A: Reversed-Phase HPLC with Ion Suppression (The QC Workhorse)

Best for: Raw material release testing, synthesis monitoring.[1][2]

To retain the carboxylic acid on a C18 column, the pH must be lowered below the pKa (~3.[2]5) to protonate the acid, or an ion-pairing agent must be used.[2]

Protocol 1: Acidic Mobile Phase (Self-Validating)

  • Column: C18 end-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM KH₂PO₄ (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to retain polar acid)[1][2]

    • 5-20 min: 5% → 60% B[1][2]

    • 20-25 min: 60% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Thiazole ring absorption) and 280 nm.

  • Temperature: 30°C.

Scientific Rationale: The low pH (2.[2]5) ensures the carboxylic acid (COOH) is protonated and neutral, increasing interaction with the hydrophobic C18 stationary phase. The initial isocratic hold prevents the compound from eluting with the solvent front.[2]

Method B: HILIC-MS/MS (Trace Analysis & Bioanalysis)

Best for: Detecting trace levels in biological matrices (urine/plasma) or environmental samples.[1][2]

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for this compound because it retains polar species without aggressive ion-pairing reagents that contaminate MS sources.[1][2]

Protocol 2: HILIC-ESI-MS/MS

  • Column: Amide-functionalized HILIC (e.g., Waters XBridge BEH Amide), 100 x 2.1 mm, 2.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.[2]

  • Mobile Phase B: Acetonitrile (95%) + Mobile Phase A (5%).

  • Gradient:

    • 0-1 min: 95% B[1][2]

    • 1-6 min: 95% → 60% B (Inverse gradient for HILIC)[1][2]

    • 6-8 min: 60% B[1][2]

  • Detection: ESI Positive Mode (M+H)+ = 164.0 m/z.

    • MRM Transition: 164.0 → 119.0 (Loss of COOH).

    • MRM Transition: 164.0 → 92.0 (Thiazole ring fragment).

Scientific Rationale: The Amide column creates a water-rich layer on the surface.[1][2] The 4-chloro-1,3-thiazole-5-carboxylic acid partitions into this layer.[1][2] MS detection provides specificity to distinguish it from non-isobaric impurities, though separation from the 2-chloro isomer requires careful gradient optimization.[1][2]

Method C: GC-MS with Silylation (Orthogonal Confirmation)

Best for: Confirming structural identity and resolving isomers.[1][2]

Direct GC analysis is impossible due to the carboxylic acid's hydrogen bonding.[2] Derivatization is mandatory.[2]

Protocol 3: MSTFA Derivatization

  • Preparation: Dissolve 5 mg sample in 500 µL dry Pyridine.

  • Derivatization: Add 200 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: 60°C for 30 mins.

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

    • Carrier: Helium @ 1.0 mL/min.[1][2]

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C.

    • Inlet: Split 1:50, 250°C.

Scientific Rationale: Silylation replaces the acidic proton with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility. This allows the molecule to fly through the GC column.[2] The mass spectrum will show a characteristic [M+72] peak (163 + 72 = 235 m/z) for the mono-TMS derivative.[1][2]

Comparative Data Summary

FeatureHPLC-UV (Method A)HILIC-MS/MS (Method B)[1][2]GC-MS (Method C)
Primary Use Purity Assay (QC)Trace Impurities / BioanalysisStructural ID / Isomers
LOD (Limit of Detection) ~1-5 µg/mL~1-10 ng/mL~50 ng/mL
Linearity (R²) > 0.999> 0.995> 0.990
Sample Prep Dilute & ShootProtein Precip.[1] / DilutionDerivatization (Complex)
Cost per Run Low ($)High (

$)
Medium (

)
Isomer Selectivity ModerateHigh (with optimization)Excellent

Analytical Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample origin and required sensitivity.

AnalyticalWorkflow Start Sample: 4-Chloro-1,3-thiazole-5-carboxylic acid Origin Sample Origin? Start->Origin Synth Chemical Synthesis (Raw Material/Intermediate) Origin->Synth QC/Process Bio Biological Matrix (Plasma/Urine/Soil) Origin->Bio Metabolism Conc Concentration? Synth->Conc LCMS Method B: HILIC-MS/MS (Amide Column) Bio->LCMS High Sensitivity Req. HighConc High (>0.1 mg/mL) Conc->HighConc Trace Trace (<1 µg/mL) Conc->Trace Goal Analytical Goal? HighConc->Goal Trace->LCMS Purity Purity / Assay Goal->Purity ID Isomer ID / Structure Goal->ID HPLC Method A: HPLC-UV (C18, pH 2.5) Purity->HPLC GCMS Method C: GC-MS (TMS Derivatization) ID->GCMS

Figure 1: Decision matrix for selecting analytical methods based on sample concentration and data requirements.

References

  • Impurity Profiling in Thiazole Synthesis: Title: Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib.[2] Source: Brazilian Journal of Analytical Chromatography (2019). URL:[Link] (Note: Describes the C18 separation of the 2-chloro isomer, applicable to the 4-chloro isomer with gradient adjustment.)

  • Metabolite Analysis (LC-MS): Title: The Role of 2-Chloro-1,3-thiazole-5-carboxylic acid and 6-Chloro-nicotinic acid as Urinary Metabolites of Neonicotinoids.[1][2][3] Source: ResearchGate / Journal of Chromatography B. URL:[Link]

  • General Carboxylic Acid Analysis: Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[1][2][4] Source: Molecules (PMC). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.